Kadsuric acid
Description
Properties
IUPAC Name |
6-[6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNPDWQZTUZFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Kadsuric Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuric acid is a naturally occurring triterpenoid (B12794562) compound isolated from the plant Kadsura coccinea. Triterpenoids from this plant family, Schisandraceae, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, its potential biological activities based on closely related compounds, and relevant experimental protocols.
Chemical Structure and Properties
This compound is classified as a seco-lanostane type triterpenoid. The fundamental structure consists of a modified lanostane (B1242432) skeleton characterized by an opened A-ring.
| Identifier | Value |
| IUPAC Name | (Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid[1] |
| Molecular Formula | C30H46O4[1] |
| Molecular Weight | 470.7 g/mol [1] |
| SMILES | C--INVALID-LINK--C1CC[C@@]2([C@@]1(CC=C3[C@H]2CC--INVALID-LINK--C(=C)C)C)C[1] |
| InChI | InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23?,25-,28+,29-,30+/m1/s1[1] |
| InChIKey | JGNPDWQZTUZFHK-LYNKRMMFSA-N[1] |
| CAS Number | 62393-88-8[1] |
Biological Activities
While specific quantitative biological data for this compound is limited in the currently available literature, numerous studies on other seco-lanostane and lanostane triterpenoids isolated from Kadsura coccinea provide strong indications of its potential therapeutic activities.
Anti-HIV Activity
Several triterpenoids from Kadsura coccinea have demonstrated potent anti-HIV-1 activity. The primary mechanism of action for some of these compounds is the inhibition of HIV-1 protease, a critical enzyme for viral replication.
Table 1: Anti-HIV-1 Activity of Triterpenoids from Kadsura coccinea
| Compound | Type | Assay | IC50 (µM) | Reference |
| Seco-coccinic Acid F | Seco-lanostane | HIV-1 Protease Inhibition | 1.0 ± 0.03 | [1][2] |
| 24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acid | Seco-lanostane | HIV-1 Protease Inhibition | 0.05 ± 0.009 | [1][2] |
| Kadcotrione B | Rearranged Lanostane | Anti-HIV-1 Replication | 30.29 | [3] |
| Biogenetically related lanostane | Lanostane | Anti-HIV-1 Replication | 54.81 | [3] |
Anti-Inflammatory Activity
Triterpenoids isolated from Kadsura coccinea have also shown significant anti-inflammatory properties. The reported mechanisms include the inhibition of pro-inflammatory cytokines and the proliferation of cells involved in inflammatory diseases such as rheumatoid arthritis.
Table 2: Anti-Inflammatory Activity of Triterpenoids from Kadsura coccinea
| Compound | Assay | Target Cells | IC50 (µM) | Reference |
| Heilaohuacid D | IL-6 Release Inhibition | LPS-induced RAW 264.7 Macrophages | 8.15 | [4][5] |
| Compound 31 (Known analogue) | IL-6 Release Inhibition | LPS-induced RAW 264.7 Macrophages | 9.86 | [4][5] |
| Compound 17 (Known analogue) | Proliferation Inhibition | Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) cells | 7.52 | [4][5] |
| Compound 18 (Known analogue) | Proliferation Inhibition | Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) cells | 8.85 | [4][5] |
| Compound 31 (Known analogue) | Proliferation Inhibition | Rheumatoid Arthritis-Fibroblastoid Synovial (RA-FLS) cells | 7.97 | [4][5] |
Potential Signaling Pathways
Based on the observed anti-inflammatory activities of structurally related compounds from Kadsura coccinea, it is plausible that this compound may exert its effects through the modulation of key inflammatory signaling pathways. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α is often regulated by the transcription factor NF-κB. Therefore, a potential mechanism of action for this compound could involve the downregulation of the NF-κB signaling cascade.
Experimental Protocols
Isolation of Triterpenoids from Kadsura coccinea
The following is a general protocol for the extraction and isolation of triterpenoids from the dried rhizome of Kadsura coccinea, which can be adapted for the specific isolation of this compound.
5.1.1. Extraction
-
Obtain dried and powdered rhizome of Kadsura coccinea.
-
Extract the plant material three times with 80% acetone (B3395972) at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
5.1.2. Fractionation
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and n-butanol.
-
Collect and concentrate each fraction. This compound, being a triterpenoid acid, is expected to be present in the less polar fractions (e.g., chloroform or ethyl acetate).
5.1.3. Purification
-
Subject the target fraction to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
Perform further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol (B129727) and water with 0.1% formic acid) to yield pure this compound.
Quantitative Analysis by HPLC
A validated reverse-phase HPLC (RP-HPLC) method can be developed for the quantitative analysis of this compound in plant extracts or biological samples.
5.2.1. Chromatographic Conditions
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
5.2.2. Method Validation The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This compound, a seco-lanostane triterpenoid from Kadsura coccinea, belongs to a class of natural products with significant therapeutic potential. While direct biological data for this compound is still emerging, the potent anti-HIV and anti-inflammatory activities of its structural analogues highlight it as a promising candidate for further investigation in drug discovery and development. The protocols outlined in this guide provide a foundation for researchers to isolate, quantify, and further explore the pharmacological properties of this intriguing molecule.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of Lanostane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of lanostane (B1242432) triterpenoids, a diverse class of natural products with significant therapeutic potential. Found predominantly in medicinal fungi such as Ganoderma species, these molecules exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2][3] This document details the complete biosynthetic pathway from primary metabolites to the complex tetracyclic lanostane core and its subsequent modifications. It includes detailed experimental protocols for pathway elucidation, quantitative data on the bioactivity of representative compounds, and visualizations of the core pathway and associated experimental workflows to serve as a valuable resource for research and development.
The Core Biosynthetic Pathway: From Acetyl-CoA to Lanostane Diversity
The assembly of the complex lanostane skeleton begins with simple precursors and proceeds through a highly conserved series of enzymatic reactions. The pathway can be divided into three main stages: the formation of the isoprene (B109036) building block via the Mevalonate (B85504) pathway, the linear assembly to squalene (B77637), and the crucial cyclization and subsequent diversification steps.
The Mevalonate (MVA) Pathway
In fungi, the biosynthesis of all triterpenoids originates from the mevalonate (MVA) pathway, which occurs in the cytoplasm.[4][5] This pathway converts the primary metabolite Acetyl-CoA into the fundamental C5 isoprene units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[4]
The key enzymatic steps are:
-
Acetyl-CoA to Acetoacetyl-CoA: Catalyzed by Acetyl-CoA acetyltransferase (AACT).[6]
-
Formation of HMG-CoA: Acetoacetyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA synthase (HMGS).[6]
-
Conversion to Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMGR), a rate-limiting step in the pathway.[6][7]
-
Phosphorylation and Decarboxylation: A series of reactions catalyzed by mevalonate kinase (MK), phosphomevalonate kinase (PMK), and phosphomevalonate decarboxylase (MVD) yield IPP.[6]
-
Isomerization: IPP is reversibly converted to DMAPP by isopentenyl diphosphate (B83284) isomerase (IDI).[6]
Formation of Squalene
IPP and DMAPP are sequentially condensed to form the C30 linear precursor, squalene.
-
Farnesyl Diphosphate (FPP) Synthesis: Two molecules of IPP are added to one molecule of DMAPP, catalyzed by farnesyl diphosphate synthase (FPPS), to produce the C15 compound FPP.[4]
-
Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the C30 hydrocarbon, squalene.[4]
Cyclization to Lanosterol and Post-Modification
This stage marks the critical branching point for the biosynthesis of all lanostane-type triterpenoids.
-
Epoxidation: Squalene is first oxidized to (S)-2,3-oxidosqualene by squalene monooxygenase (SE), also known as squalene epoxidase.[4]
-
Cyclization: The linear (S)-2,3-oxidosqualene is then cyclized by lanosterol synthase (LSS) , an oxidosqualene cyclase (OSC), in a complex cascade of carbocation rearrangements to form the first tetracyclic intermediate, lanosterol.[4][8][9] This reaction is a remarkable feat of enzymatic control, establishing seven stereocenters in a single transformation.[9]
-
Diversification: Following the formation of the lanostane core, a vast array of structurally diverse triterpenoids is generated through the action of tailoring enzymes. These modifications, primarily oxidations, are catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and short-chain dehydrogenases (SDRs).[4][10][11] These enzymes introduce hydroxyl, keto, and carboxyl groups at various positions on the lanostane skeleton, leading to the formation of bioactive compounds like ganoderic acids.[10]
References
- 1. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanostane triterpenoids with anti-inflammatory activities from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Key Post‐modification Enzymes Involved in the Biosynthesis of Lanostane‐type Triterpenoids in the Medicinal Mushroom Antrodia camphorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
The Discovery and Bioactivity of Kadsuric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of kadsuric acid, a lanostane-type triterpenoid (B12794562) originating from the plant Kadsura coccinea. This document details the experimental methodologies for its extraction and purification, its cytotoxic effects on cancer cells, and the elucidated signaling pathway of its apoptotic action.
Discovery and Isolation of this compound from Kadsura coccinea
This compound is a naturally occurring triterpenoid compound that has been identified and isolated from various parts of Kadsura coccinea, including its roots, stems, and leaves.[1] The isolation process typically involves solvent extraction followed by chromatographic purification.
General Extraction and Isolation Protocol
A representative method for the isolation of triterpenoids from Kadsura coccinea involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., rhizomes) is subjected to extraction with a suitable solvent, such as 80% acetone, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.[2]
-
Solvent Removal: The combined extracts are then concentrated under reduced pressure to yield a crude extract.[2]
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their solubility characteristics.[2] this compound has been reported to be isolated from the ether soluble fraction of the dried roots and stems, as well as the chloroform extract of the dried stems.[1]
-
Chromatographic Purification: The fraction containing this compound (e.g., the ethyl acetate fraction) is subjected to one or more chromatographic techniques for purification. These may include:
-
Column Chromatography: Using stationary phases like silica (B1680970) gel or CHP-20P, with a gradient elution system of solvents such as a water-methanol mixture.[2]
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., Fluofix-120N) and a mobile phase like a water-acetonitrile mixture to yield pure this compound.[2]
-
Physicochemical and Spectroscopic Data
The structure of this compound is elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Property | Data |
| Molecular Formula | C₃₁H₄₆O₄ |
| Molecular Weight | 482.7 g/mol |
| Appearance | Colorless prisms |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 4.85 (s), 4.69 (s), 1.90 (s), 1.74 (s), 1.56 (s), 1.04 (s), 0.80 (s), 0.70 (s) |
| ¹³C NMR (CDCl₃) | δ (ppm): 175.1 (C=O), 172.6 (C=O) |
| Mass Spectrometry (HREIMS) | m/z: 482.3391 [M]⁺ (Calculated for C₃₁H₄₆O₄: 482.3396) |
Note: The NMR data presented is for a closely related 3,4-seco-lanostane type triterpene, kadsuracoccin acid A, as detailed spectroscopic data for this compound was not available in the searched literature.[2]
Biological Activity of this compound
This compound has demonstrated significant cytotoxic effects against human pancreatic cancer cells.
Quantitative Bioactivity Data
The inhibitory concentration (IC50) of this compound has been determined for the PANC-1 human pancreatic cancer cell line.
| Cell Line | IC50 (µM) | Reference |
| PANC-1 | 14.5 ± 0.8 | [3] |
Experimental Protocol for Cytotoxicity Assay
The cytotoxic activity of this compound against PANC-1 cells was determined using a cell proliferation assay.[3] While the specific assay (e.g., MTT, SRB) was not detailed in the available literature, a general protocol for such an assay is as follows:
-
Cell Culture: PANC-1 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound (typically in a range spanning several orders of magnitude around the expected IC50) and a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT, SRB, or a commercially available kit) is added to the wells, and the absorbance or fluorescence is measured according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as a percentage of cell viability relative to the vehicle control, and the IC50 value is calculated using a suitable software.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in PANC-1 cancer cells through the intrinsic caspase pathway.[3] The key molecular events in this pathway are the activation of caspase-9 and caspase-3, and the subsequent cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).[3]
Experimental Protocol for Western Blot Analysis
The protein expression levels of key apoptotic markers are analyzed by Western blotting.
-
Cell Lysis: PANC-1 cells are treated with this compound for specific time points (e.g., 12 and 24 hours). Following treatment, the cells are lysed to extract total protein.[3]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (caspase-9, caspase-3, cleaved caspase-3, PARP1, and cleaved PARP1), followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Visualizations of Experimental Workflows and Signaling Pathways
Conclusion
This compound, a triterpenoid isolated from Kadsura coccinea, demonstrates promising anticancer activity, particularly against pancreatic cancer cells. Its mechanism of action involves the induction of apoptosis through the intrinsic caspase pathway. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and scientists in the field of natural product drug discovery and development. Further investigation into the upstream signaling events and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
Physical and chemical properties of Kadsuric acid
An In-depth Technical Guide to Kadsuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring triterpenoid (B12794562) compound that has been isolated from the plant Kadsura coccinea.[1][2] This technical guide provides a summary of the available physical and chemical properties of this compound. While the compound has been identified and its basic chemical structure elucidated, detailed experimental data on its physical properties, comprehensive spectroscopic analyses, and specific biological activities are limited in publicly accessible scientific literature.
Chemical and Physical Properties
This compound is a complex organic molecule with the molecular formula C30H46O4.[1] Its chemical structure is based on a seco-lanostane skeleton.[1][2]
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H46O4 | PubChem[1] |
| Molecular Weight | 470.7 g/mol | PubChem[1] |
| IUPAC Name | (Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | PubChem[1] |
| CAS Number | 62393-88-8 | PubChem[1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
Note: The physical properties such as melting point and boiling point have not been reported in the readily available literature. The solubility information is qualitative and lacks specific quantitative values.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, are not widely available. The initial structure elucidation was reported by Yamada et al. in 1976, but the full spectral data from this publication could not be accessed for this guide.
Experimental Protocols
Isolation of this compound
This compound is isolated from the medicinal plant Kadsura coccinea.[1][2] While a detailed, step-by-step protocol from the original literature is not available, a general workflow for the isolation of triterpenoids from this plant can be inferred from related studies.
The general procedure involves the following conceptual steps:
Detailed Steps (Conceptual):
-
Extraction: The dried and powdered plant material (stems or rhizomes) is extracted with a suitable organic solvent, such as acetone.[3]
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning using a series of solvents with varying polarities (e.g., chloroform and ethyl acetate) to separate compounds based on their solubility.[3]
-
Chromatography: The resulting fractions are further separated using chromatographic techniques, such as column chromatography over silica (B1680970) gel.
-
Purification: Final purification to obtain this compound is typically achieved through high-performance liquid chromatography (HPLC).
Note: This is a generalized protocol. The specific details of the chromatographic conditions (stationary phase, mobile phase, etc.) for the isolation of this compound are not available.
Biological Activity and Signaling Pathways
There is limited specific information on the biological activities of this compound in the available literature. The genus Kadsura is known for producing a variety of bioactive compounds, including those with anti-tumor, anti-HIV, and anti-inflammatory properties.[4] However, studies focusing on the specific pharmacological effects of this compound are scarce.
Research on other compounds isolated from Kadsura coccinea has shown activities such as:
-
Inhibition of nitric oxide (NO) production in macrophages.[3]
-
Cytotoxic effects against various human tumor cell lines.
Without specific data on the biological targets and mechanisms of action of this compound, no signaling pathway diagrams can be generated at this time. Further research is required to elucidate the pharmacological profile of this compound.
Conclusion
This compound is a structurally interesting triterpenoid from Kadsura coccinea. While its basic chemical identity is established, there is a significant lack of publicly available, detailed data regarding its physical properties, comprehensive spectroscopic characterization, a specific and reproducible isolation protocol, and its biological activities. This guide summarizes the currently available information and highlights the areas where further research is needed to fully characterize this natural product for its potential applications in research and drug development.
References
A Technical Guide to the Anti-Cancer Mechanisms of Ursolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid (B12794562) found in a wide variety of plants, has garnered significant attention for its potential as a chemotherapeutic agent.[1][2] Extensive research has demonstrated its ability to inhibit tumor cell proliferation, induce apoptosis, and suppress metastasis across various cancer types, including prostate, breast, lung, liver, and colon cancers.[1][3] This technical guide provides an in-depth overview of the core mechanisms of action of ursolic acid in cancer cells, with a focus on its impact on key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to explore and harness the therapeutic potential of this promising natural compound.
Core Mechanism of Action: Induction of Apoptosis
A primary anti-cancer mechanism of ursolic acid is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of key regulatory proteins involved in the apoptotic cascade.
1.1. Modulation of Bcl-2 Family Proteins
Ursolic acid has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl, while concurrently upregulating the expression of pro-apoptotic proteins like Bax.[1][3] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway.
1.2. Activation of Caspases
The induction of apoptosis by ursolic acid is associated with the activation of caspases, a family of cysteine proteases that execute the apoptotic process. Treatment with ursolic acid leads to the cleavage and activation of executioner caspases, such as caspase-3.[1]
1.3. Inhibition of Survival Proteins
Ursolic acid also downregulates the expression of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells.[1][3] By reducing survivin levels, ursolic acid promotes the apoptotic signaling cascade.
Impact on Key Signaling Pathways
Ursolic acid exerts its anti-cancer effects by targeting multiple critical signaling pathways that are often dysregulated in cancer.
2.1. Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Ursolic acid has been demonstrated to inhibit this pathway in cancer cells.[1]
-
Mechanism: Treatment with ursolic acid inhibits the expression of PI3K and reduces the phosphorylation of its downstream targets, Akt and mTOR.[1]
-
Consequence: By inhibiting the PI3K/Akt/mTOR pathway, ursolic acid suppresses cancer cell growth and induces apoptosis.[1]
2.2. Suppression of the STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively active in many human cancers and plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[3][4][5]
-
Mechanism: Ursolic acid inhibits both constitutive and interleukin-6 (IL-6) induced STAT3 phosphorylation.[3]
-
Consequence: The inhibition of STAT3 activation by ursolic acid leads to the downregulation of its downstream target genes, including the anti-apoptotic proteins Bcl-2, Bcl-xl, and survivin, thereby suppressing tumor growth.[3]
2.3. Regulation of the MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cell proliferation and apoptosis. Ursolic acid has been shown to modulate this pathway.
-
Mechanism: In human leukemia K562 cells, ursolic acid treatment increases the phosphorylation of JNK (c-Jun N-terminal kinase) in a dose- and time-dependent manner, without altering the phosphorylation of Erk1/2 and p38.[2]
-
Consequence: The activation of the JNK pathway may participate in ursolic acid-induced apoptosis in these cells.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of ursolic acid on various cancer cell lines as reported in the literature.
Table 1: Effects of Ursolic Acid on STAT3 Phosphorylation and Downstream Targets
| Cell Line | Treatment | Effect on P-STAT3 | Effect on Bcl-2 | Effect on Bcl-xl | Effect on Survivin | Reference |
| Hep3B (Liver Cancer) | Ursolic Acid + IL-6 | Inhibition | Decreased | Decreased | Decreased | [3] |
| HEPG2 (Liver Cancer) | Ursolic Acid | Inhibition | Decreased | Decreased | Decreased | [3] |
| 7721 (Liver Cancer) | Ursolic Acid | Inhibition | Decreased | Decreased | Decreased | [3] |
| Huh7 (Liver Cancer) | Ursolic Acid | Inhibition | Decreased | Decreased | Decreased | [3] |
Table 2: Effects of Ursolic Acid on Apoptosis and PI3K/Akt/mTOR Pathway in Prostate Cancer Cells
| Cell Line | Treatment | Effect on Apoptosis | Effect on Bcl-2 | Effect on Bcl-xl | Effect on Survivin | Effect on Activated Caspase-3 | Effect on PI3K Expression | Effect on p-Akt | Effect on p-mTOR | Reference |
| LNCaP | Ursolic Acid | Increased | Decreased | Decreased | Decreased | Increased | Inhibited | Decreased | Decreased | [1] |
| PC-3 | Ursolic Acid | Increased | Decreased | Decreased | Decreased | Increased | Inhibited | Decreased | Decreased | [1] |
Detailed Experimental Protocols
The following are summaries of methodologies commonly used to investigate the mechanism of action of ursolic acid.
4.1. Cell Viability and Proliferation Assays
-
CCK-8 (Cell Counting Kit-8) Assay: To assess the anti-proliferative effect of a compound. Gastric cancer cells, for instance, are seeded in 96-well plates and treated with varying concentrations of the test compound for different time points. CCK-8 solution is then added, and the absorbance is measured to determine cell viability.[6]
-
Colony Formation Assay: To evaluate the long-term proliferative potential of cells. Cells are seeded at a low density in 6-well plates and treated with the compound. After a period of incubation to allow for colony formation, the colonies are fixed, stained, and counted.[6]
-
EdU (5-ethynyl-2'-deoxyuridine) Assay: To measure DNA synthesis and cell proliferation. Cells are treated with the compound, followed by incubation with EdU. The incorporated EdU is then detected using a fluorescently labeled azide, and the percentage of EdU-positive cells is determined by microscopy or flow cytometry.[6]
4.2. Apoptosis and Cell Cycle Analysis
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining): To quantify apoptotic cells. Cells are treated with the compound, then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide that stains necrotic cells). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Flow Cytometry for Cell Cycle Analysis: To determine the effect of a compound on cell cycle distribution. Cells are treated with the compound, harvested, fixed, and stained with a DNA-binding dye like PI. The DNA content of the cells is then measured by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]
4.3. Western Blotting
To detect and quantify the expression levels of specific proteins.
-
Protocol:
-
Cells are treated with the compound and then lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., STAT3, p-STAT3, Akt, p-Akt, Bcl-2, Caspase-3).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[6]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the anti-cancer effects of a compound like ursolic acid.
Conclusion
Ursolic acid demonstrates significant potential as an anti-cancer agent through its multifaceted mechanism of action. By inducing apoptosis and inhibiting key pro-survival signaling pathways such as PI3K/Akt/mTOR and STAT3, ursolic acid effectively curbs the growth and proliferation of cancer cells. The data and methodologies presented in this guide offer a solid foundation for further research and development of ursolic acid as a potential therapeutic for various malignancies. Continued investigation into its molecular targets and in vivo efficacy is warranted to fully realize its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of apoptosis and regulation of the MAPK pathway by ursolic acid in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3 signaling pathway by ursolic acid suppresses growth of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycyrrhizic Acid Inhibits Proliferation of Gastric Cancer Cells by Inducing Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of Schisandraceae Triterpenoids: A Technical Guide for Researchers
Abstract
Triterpenoids isolated from plants of the Schisandraceae family represent a structurally diverse class of natural products with a wide array of promising biological activities. This technical guide provides an in-depth overview of the current state of research into these compounds, with a focus on their anti-inflammatory, cytotoxic, hepatoprotective, neuroprotective, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource featuring quantitative data, detailed experimental protocols, and elucidated signaling pathways to facilitate further investigation and therapeutic development.
Introduction
The Schisandraceae family of plants, which includes the well-known medicinal plant Schisandra chinensis, has a long history of use in traditional medicine, particularly in Asia.[1] Modern phytochemical investigations have revealed that a significant portion of the therapeutic effects of these plants can be attributed to their rich content of triterpenoids.[2] These compounds, characterized by a C30 isoprenoid skeleton, exhibit remarkable structural diversity, including lanostane, cycloartane, and highly rearranged schinortriterpenoid types.[2] This structural variety underpins the broad spectrum of pharmacological activities observed, making them attractive candidates for drug discovery and development. This guide aims to consolidate the current scientific knowledge on the biological activities of Schisandraceae triterpenoids, providing a practical resource for the scientific community.
Biological Activities and Quantitative Data
Triterpenoids from Schisandraceae have been demonstrated to possess multiple biological activities. The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of their potency.
Table 1: Cytotoxic Activity of Schisandraceae Triterpenoids
| Compound | Cell Line | IC50 (µM) | Source Plant | Reference |
| Schiprolactone A | Leukemia | 9.7 | Schisandra henryi | [1] |
| HeLa | 97 | Schisandra henryi | [1] | |
| Schisanlactone B | Leukemia | 10 | Schisandra henryi | [1] |
| HeLa | 100 | Schisandra henryi | [1] | |
| Nigranoic acid | Leukemia | 97 | Schisandra henryi | [1] |
| HeLa | 97 | Schisandra henryi | [1] | |
| Schisandronic acid | Leukemia | 9.9 | Schisandra henryi | [1] |
| HeLa | 99 | Schisandra henryi | [1] | |
| Micranoic acid B | A549, PC-3, KB, KBvin | 11.83-35.65 | Schisandra pubescens | [3] |
| Lancifodilactone H | A549, PC-3, KB, KBvin | 11.83-35.65 | Schisandra pubescens | [3] |
| Propinquanin B | HL-60 | < 10 | Schisandra propinqua | [4] |
| Hep-G2 | < 10 | Schisandra propinqua | [4] |
Table 2: Anti-inflammatory Activity of Schisandraceae Triterpenoids
| Compound | Cell Line | Parameter Measured | IC50 (µM) | Source Plant | Reference |
| Schinortriterpenoid 11 | LPS-stimulated BV-2 | NO production | 0.63 ± 0.32 | Schisandra chinensis | [5] |
| Schinortriterpenoid 8 | LPS-stimulated BV-2 | NO production | 3.28 ± 0.86 | Schisandra chinensis | [5] |
| Schinortriterpenoid 16 | LPS-stimulated BV-2 | NO production | 1.57 ± 0.27 | Schisandra chinensis | [5] |
| Schinortriterpenoid 18 | LPS-stimulated BV-2 | NO production | 1.55 ± 0.50 | Schisandra chinensis | [5] |
| Schinortriterpenoid 24 | LPS-stimulated BV-2 | NO production | 1.86 ± 0.41 | Schisandra chinensis | [5] |
Table 3: Anti-HIV Activity of Schisandraceae Triterpenoids
| Compound | Cell Line | EC50 (µg/mL) | Cytotoxicity CC50 (µg/mL) | Selectivity Index (SI) | Source Plant | Reference |
| Micrandilactone B | C8166 | 0.08 | > 40 | > 500 | Schisandra micrantha | [6] |
| Micrandilactone C | C8166 | 0.12 | > 40 | > 333 | Schisandra micrantha | [6] |
| Lancifodilactone H | HIV-1 infected cells | 16.6 | Not specified | Not specified | Schisandra lancifolia | [7] |
| Lancifoic acid A | HIV-1 infected cells | 16.2 | Not specified | Not specified | Schisandra lancifolia | [7] |
| Nigranoic acid | HIV-1 infected cells | 10.3 | Not specified | Not specified | Schisandra lancifolia | [7] |
| Nigranoic acid | HIV-1 Reverse Transcriptase | Active | Not applicable | Not applicable | Schisandra sphaerandra | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of Schisandraceae triterpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Cancer cell lines (e.g., HeLa, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test triterpenoid (B12794562) compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This assay evaluates the ability of triterpenoids to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7 or BV-2 microglia).
-
Cell Culture: Macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere.
-
Cells are pre-treated with various concentrations of the triterpenoid compounds for 1-2 hours.
-
LPS (e.g., 1 µg/mL) is then added to stimulate the cells, and the plates are incubated for 24 hours.
-
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration.
-
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Hepatoprotective Activity: D-Galactosamine-Induced Cell Injury Model
This in vitro assay assesses the ability of triterpenoids to protect hepatocytes from damage induced by D-galactosamine (D-GalN).
-
Cell Culture: Human normal liver cells (e.g., QSG7701) are cultured in a suitable medium.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
After cell attachment, the medium is replaced with fresh medium containing the test triterpenoids at various concentrations, and the cells are incubated for a predefined period.
-
D-GalN is then added to the wells to induce cell injury, and the plates are incubated for a further 24 hours.
-
Cell viability is assessed using the MTT assay as described in section 3.1.
-
-
Data Analysis: The survival rate of the cells is calculated, with the D-GalN-treated group serving as the injury model control. Increased cell survival in the presence of the triterpenoid indicates a hepatoprotective effect.
Neuroprotective Activity: Corticosterone-Induced Injury in PC12 Cells
This assay evaluates the neuroprotective effects of triterpenoids against corticosterone-induced neuronal cell damage.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Assay Procedure:
-
PC12 cells are seeded in 96-well plates.
-
The cells are treated with different concentrations of the test triterpenoids for a specified duration.
-
Corticosterone (e.g., 200 µM) is then added to induce neurotoxicity, and the cells are incubated for an additional 24 hours.[9]
-
Cell viability is determined using the MTT assay.[5]
-
Apoptosis can be further assessed by measuring the expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved Caspase-3 via Western blotting.[5]
-
-
Data Analysis: An increase in cell viability and a modulation of apoptotic markers in the presence of the triterpenoid indicate a neuroprotective effect.[5]
Anti-HIV Activity Assay
The anti-HIV activity of triterpenoids is often evaluated by measuring the inhibition of viral replication in susceptible cell lines.
-
Cell and Virus Culture: Human T-cell lines susceptible to HIV-1 infection, such as C8166, are used.[10] HIV-1 strains (e.g., HIV-1IIIB) are propagated in these cells.
-
Assay Procedure (Syncytium Formation Assay):
-
C8166 cells are infected with HIV-1 at a specific multiplicity of infection (MOI).
-
The infected cells are then cultured in the presence of various concentrations of the test triterpenoids.
-
After a few days of incubation, the formation of syncytia (multinucleated giant cells resulting from the fusion of infected and uninfected cells) is observed and quantified under a microscope.
-
The 50% effective concentration (EC50) is determined as the concentration of the compound that inhibits syncytium formation by 50%.
-
-
Assay Procedure (p24 Antigen Capture ELISA):
-
Alternatively, the level of HIV-1 p24 capsid protein in the culture supernatant is measured using a p24 antigen capture ELISA as an indicator of viral replication.
-
A reduction in p24 levels in the presence of the triterpenoid indicates antiviral activity.
-
-
Cytotoxicity Assay: The cytotoxicity of the compounds on the host cells (e.g., C8166) is determined in parallel using the MTT assay to calculate the selectivity index (SI = CC50/EC50).
Anti-Hepatitis B Virus (HBV) Activity Assay
The anti-HBV activity of triterpenoids is typically assessed by measuring the inhibition of viral antigen secretion from HBV-producing cell lines.
-
Cell Culture: The human hepatoblastoma cell line HepG2.2.15, which is stably transfected with the HBV genome and secretes HBV viral particles and antigens, is commonly used.[11]
-
Assay Procedure:
-
HepG2.2.15 cells are seeded in 96-well plates and treated with various concentrations of the test triterpenoids.
-
The culture medium is collected at different time points (e.g., every 2-3 days) and replaced with fresh medium containing the test compounds.
-
The levels of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in the collected supernatants are quantified using commercial ELISA kits.
-
-
Data Analysis: The inhibition of HBsAg and HBeAg secretion is calculated relative to the untreated control cells. The IC50 values are determined from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which Schisandraceae triterpenoids exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate some of the key signaling pathways modulated by these compounds.
Anti-inflammatory Signaling Pathway
Schisandraceae triterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in activated macrophages.
Caption: Inhibition of NF-κB and MAPK pathways by Schisandraceae triterpenoids.
Neuroprotective Signaling Pathway
Certain schinortriterpenoids exhibit neuroprotective effects by inhibiting the TLR4/NF-κB/NLRP3 signaling pathway in microglial cells.
Caption: Neuroprotection via inhibition of the TLR4/NF-κB/NLRP3 inflammasome pathway.
Hepatoprotective and Anti-apoptotic Signaling Pathway
The hepatoprotective effects of some Schisandraceae triterpenoids are mediated through the activation of the PI3K/Akt signaling pathway, which in turn inhibits apoptosis.
Caption: Hepatoprotective and anti-apoptotic effects via the PI3K/Akt pathway.
Conclusion and Future Perspectives
Triterpenoids from the Schisandraceae family have demonstrated a remarkable range of biological activities in preclinical studies. Their potent cytotoxic, anti-inflammatory, hepatoprotective, neuroprotective, and antiviral effects highlight their potential as a source of new therapeutic agents. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action to aid researchers in this field.
Future research should focus on several key areas. The elucidation of the structure-activity relationships of these complex molecules will be crucial for the rational design of more potent and selective derivatives. While in vitro studies are promising, more extensive in vivo studies are needed to validate the efficacy and safety of these triterpenoids in animal models of disease. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be essential for their translation into clinical applications. The continued exploration of the rich chemical diversity of the Schisandraceae family is likely to yield novel triterpenoids with unique biological activities, paving the way for the development of new and effective treatments for a variety of human diseases.
References
- 1. Triterpenoids from Schisandra henryi with cytotoxic effect on leukemia and Hela cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity - a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and potential anticancer constituents from the stems of Schisandra pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effect of Schisandrin on CORT-Induced PC12 Depression Cell Model by Inhibiting Cell Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nigranoic acid, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-hepatitis B virus activity of Boehmeria nivea leaf extracts in human HepG2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Kadsuric Acid's Cytotoxic Impact on Pancreatic Cancer Cells: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the cytotoxic effects of Kadsuric acid, a triterpenoid (B12794562) isolated from Kadsura coccinea, on pancreatic cancer cells. The following sections provide a comprehensive summary of the quantitative data, a detailed examination of the experimental methodologies employed, and a visual representation of the implicated signaling pathways.
Quantitative Analysis of Cytotoxicity
This compound has demonstrated significant cytotoxic effects against the human pancreatic cancer cell line PANC-1. The key quantitative measure of this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | PANC-1 | 14.5 ± 0.8 | [1] |
Experimental Protocols
The investigation into the cytotoxic effects of this compound on pancreatic cancer cells involved several key experimental procedures. The methodologies outlined below are based on the published research.
Cell Culture and Viability Assay
-
Cell Line: Human pancreatic cancer cells (PANC-1) were used for the in vitro experiments.
-
Culture Conditions: The PANC-1 cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Cytotoxicity Assay: The dose-dependent cytotoxicity of this compound against PANC-1 cells was determined using a standard cell viability assay, likely an MTT or similar colorimetric assay. Cells were treated with varying concentrations of this compound for a specified period, after which cell viability was measured to calculate the IC50 value.
Analysis of Apoptosis
-
Caspase Activation: To determine the mechanism of cell death, the activation of key apoptotic enzymes was assessed. The levels of cleaved caspase-3 and caspase-9 were measured in PANC-1 cells following treatment with this compound. This was likely performed using Western blot analysis.
-
Western Blot Analysis: Protein lysates from treated and untreated PANC-1 cells were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with specific primary antibodies against caspase-3, caspase-9, and Poly (ADP-ribose) polymerase 1 (PARP1), followed by incubation with secondary antibodies. Protein bands were visualized using an appropriate detection system.
In Silico Molecular Modeling
-
Molecular Docking: To investigate the potential molecular target of this compound, molecular docking studies were performed. The binding affinity and interaction between this compound and the PARP1 protein were computationally modeled.
-
Molecular Dynamics Simulation: Following docking, molecular dynamics simulations were conducted to assess the stability of the this compound-PARP1 complex over a simulated time period (e.g., 200 ns).
Signaling Pathways and Mechanisms of Action
The cytotoxic effect of this compound in pancreatic cancer cells is mediated through the induction of apoptosis via the intrinsic caspase pathway, targeting the DNA repair enzyme PARP1.
Apoptotic Signaling Cascade
The diagram below illustrates the proposed signaling pathway initiated by this compound in pancreatic cancer cells.
References
Kadsuric acid CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuric acid, a natural product isolated from the plant Kadsura coccinea, presents a subject of interest for phytochemical and pharmacological research. This technical guide provides a consolidated summary of the currently available information on this compound, including its chemical properties. While research on this specific compound is limited, this document also contextualizes its potential biological significance by summarizing the known activities of related compounds from its source organism.
Core Chemical Data
The fundamental chemical identifiers for this compound are detailed below, providing a foundational reference for researchers.
| Property | Value | Citation |
| CAS Number | 62393-88-8 | [1] |
| Molecular Formula | C₃₀H₄₆O₄ | [1] |
| Molecular Weight | 470.7 g/mol | [1] |
| IUPAC Name | (Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | [1] |
Biological Context and Potential Activities
Direct experimental studies detailing the biological activities and mechanism of action of this compound are not extensively available in the current body of scientific literature. However, its source, Kadsura coccinea, is known to be a rich reservoir of bioactive compounds, primarily lignans (B1203133) and triterpenoids. Research on extracts and other isolated compounds from this plant has revealed a range of pharmacological effects, suggesting potential areas for future investigation of this compound.
Known biological activities of compounds from Kadsura coccinea include:
-
Anti-tumor properties
-
Anti-HIV activity
-
Anti-inflammatory effects
It is important to emphasize that these activities have been attributed to the plant extract or other specific compounds isolated from it, and not directly to this compound. Further research is required to determine if this compound exhibits similar or other biological effects.
Experimental Methodologies: A General Approach
Specific experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not well-documented. However, a general workflow for the isolation of natural products from a plant source like Kadsura coccinea can be outlined. This serves as a foundational methodology that can be adapted for the specific targeting of this compound.
Figure 1. Generalized workflow for the isolation and characterization of natural products from plant sources.
Signaling Pathways: An Area for Future Research
Due to the limited biological data available for this compound, there is currently no information on the specific signaling pathways it may modulate. Future research, guided by the known activities of compounds from Kadsura coccinea, could explore pathways related to inflammation (e.g., NF-κB, MAPK signaling) and cell proliferation (e.g., PI3K/Akt, apoptosis pathways).
The diagram below illustrates a hypothetical logical relationship for initiating research into the mechanism of action of a novel natural product with suspected anti-inflammatory properties.
Figure 2. A logical workflow for investigating the anti-inflammatory mechanism of a novel compound.
Conclusion and Future Directions
This compound is a defined chemical entity with a known structure and source. However, a significant gap exists in the understanding of its biological properties and potential therapeutic applications. The rich pharmacological profile of its native plant, Kadsura coccinea, provides a compelling rationale for further investigation.
Future research should prioritize:
-
Isolation and/or Synthesis: Developing robust methods to obtain sufficient quantities of pure this compound for comprehensive studies.
-
Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other biological activities of this compound in a battery of in vitro assays.
-
Mechanism of Action Studies: For any confirmed activities, elucidating the underlying molecular mechanisms and identifying specific cellular targets and signaling pathways.
This technical guide serves as a starting point for researchers and drug development professionals interested in this compound, highlighting both what is known and the significant opportunities that exist for future discovery.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Kadsuric Acid from Kadsura coccinea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuric acid, a triterpenoid (B12794562) compound, has been isolated from the roots and stems of Kadsura coccinea, a plant used in traditional medicine. This document provides detailed protocols for the extraction, fractionation, and purification of this compound from this plant material. The methodologies described are based on established techniques for the isolation of triterpenoids from Kadsura species. While specific quantitative data for this compound is limited in published literature, this guide offers a comprehensive framework for its successful isolation and purification.
Plant Material and Reagents
Plant Material
-
Dried roots and stems of Kadsura coccinea. The plant material should be authenticated by a qualified botanist.
-
The material should be ground into a coarse powder to increase the surface area for efficient extraction.
Solvents and Reagents
-
Extraction: 95% Ethanol (B145695), 80% Acetone (B3395972)
-
Fractionation: Petroleum Ether, Ethyl Acetate (B1210297), n-Butanol
-
Column Chromatography: Silica (B1680970) gel (200-300 mesh), Sephadex LH-20, Diaion HP-20 resin
-
Preparative High-Performance Liquid Chromatography (HPLC): Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid or Acetic acid (for mobile phase modification)
-
General Use: Distilled water, analytical grade solvents.
Extraction and Fractionation
Two primary methods for the initial extraction of triterpenoids from Kadsura coccinea are presented below. The choice of method may depend on laboratory resources and desired scale.
Method A: Ethanol Extraction
This method utilizes ethanol for the initial extraction, followed by liquid-liquid partitioning to separate compounds based on polarity.
Protocol:
-
Extraction:
-
Macerate 1 kg of powdered Kadsura coccinea roots and stems with 10 L of 95% ethanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in 1 L of distilled water.
-
Perform successive liquid-liquid partitioning with petroleum ether (3 x 1 L) and then ethyl acetate (3 x 1 L).
-
Separate and collect the petroleum ether and ethyl acetate fractions.
-
Concentrate each fraction to dryness under reduced pressure. The ethyl acetate fraction is expected to be enriched with triterpenoids, including this compound.
-
Method B: Acetone Extraction
This method employs aqueous acetone for extraction, which is also effective for a broad range of compounds.
Protocol:
-
Extraction:
-
Extract 1 kg of powdered Kadsura coccinea rhizomes with 10 L of 80% aqueous acetone at room temperature three times (24 hours each).
-
Combine the extracts and remove the acetone under reduced pressure.
-
-
Fractionation:
-
Suspend the resulting aqueous residue in 1 L of water.
-
Partition successively with chloroform (B151607) (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).
-
Concentrate the ethyl acetate fraction, which is the target fraction for this compound isolation.
-
Purification
The ethyl acetate fraction obtained from either extraction method requires further purification to isolate this compound. A multi-step chromatographic approach is recommended.
Column Chromatography
Protocol:
-
Silica Gel Column Chromatography:
-
Apply the concentrated ethyl acetate fraction (e.g., 100 g) onto a silica gel column (e.g., 10 cm diameter, 100 cm length) packed in petroleum ether.
-
Elute the column with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100, v/v) and subsequently with ethyl acetate-methanol (from 100:0 to 90:10, v/v).
-
Collect fractions of 500 mL and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate 7:3) and visualizing with an appropriate spray reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
Combine fractions containing compounds with similar TLC profiles. Fractions showing the presence of triterpenoid acids should be selected for further purification.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the triterpenoid-rich fractions by size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step to obtain high-purity this compound is preparative HPLC.
Protocol:
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid) is a common choice for separating acidic triterpenoids. A typical gradient might be from 70% to 100% methanol over 60 minutes.
-
Flow Rate: 10-15 mL/min.
-
Detection: UV detector at 210 nm.
-
Inject the semi-purified fraction and collect the peak corresponding to this compound based on its retention time.
-
Confirm the purity of the isolated compound by analytical HPLC.
Data Presentation
The following tables summarize hypothetical quantitative data for the extraction and purification of this compound. It is important to note that specific yields and purity values for this compound are not extensively reported in the literature; therefore, these values are illustrative and will vary depending on the plant material and experimental conditions.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material (g) | Solvent System | Yield (g) | Yield (%) |
| Crude Extraction | 1000 | 95% Ethanol | 150 | 15.0 |
| Fractionation | 150 | Petroleum Ether | 45 | 30.0 (of crude) |
| Ethyl Acetate | 60 | 40.0 (of crude) | ||
| Aqueous Residue | 40 | 26.7 (of crude) |
Table 2: Purification of this compound from Ethyl Acetate Fraction
| Purification Step | Starting Material (g) | Eluent/Mobile Phase | This compound Yield (mg) | Purity (%) |
| Silica Gel Chromatography | 60 | Petroleum Ether-EtOAc gradient | 500 | ~70 |
| Sephadex LH-20 | 500 | Methanol | 400 | ~85 |
| Preparative HPLC | 400 | Methanol-Water gradient | 320 | >98 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Putative Anti-inflammatory Signaling Pathway
While the specific signaling pathway of this compound is not yet elucidated, many triterpenoids exhibit anti-inflammatory effects by modulating key inflammatory pathways such as the NF-κB and MAPK pathways. The following diagram illustrates a hypothetical mechanism of action for this compound based on the known activities of similar compounds. Further research is required to validate this proposed pathway.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Kadsuric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kadsuric acid is a triterpenoid (B12794562) acid found in plants of the Kadsura genus, which are utilized in traditional medicine. As interest in the therapeutic potential of natural compounds grows, robust analytical methods for the quantification of this compound are essential for quality control, pharmacokinetic studies, and drug development. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. While specific literature on a validated HPLC method for this compound is limited, this protocol has been developed by adapting established methods for structurally similar compounds, such as other triterpenoid acids and dibenzocyclooctadiene lignans, which are also found in Kadsura species.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol outlines the extraction of this compound from dried and powdered plant material (e.g., stems or roots of Kadsura species).
Materials:
-
Dried, powdered plant material
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) methanol:chloroform solution.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 60 minutes.
-
Centrifuge the mixture at 13,000 x g for 5 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
HPLC Method
This proposed method utilizes a reversed-phase C18 column, which is commonly used for the separation of moderately non-polar compounds like triterpenoid acids.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV-Vis or PDA detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 0.1% Phosphoric acid in Water |
| Gradient Elution | 0-20 min: 60-90% A20-25 min: 90% A25-30 min: 60% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Rationale for Parameter Selection:
-
Column: A C18 column is selected for its versatility and proven performance in separating a wide range of natural products, including triterpenoids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and acidified water is chosen to provide a robust separation of this compound from other components in the plant extract. The acidic modifier helps to ensure good peak shape for the acidic analyte.
-
Detection: As triterpenoid acids often lack a strong chromophore, detection at a low UV wavelength (210 nm) is recommended to achieve adequate sensitivity.
Data Presentation
The following table summarizes the expected performance characteristics of this proposed HPLC method. These values are illustrative and would need to be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | ~15-18 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95-105% |
Method Validation
For use in a regulated environment, this proposed method should be fully validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound from plant material.
Caption: Workflow for this compound analysis.
Application Note & Protocol: Quantification of Kadsuric Acid using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuric acid, a lanostane-type triterpenoid (B12794562) with the molecular formula C30H46O4, is a bioactive compound found in plants of the Kadsura genus, notably Kadsura coccinea.[1] This plant and its extracts have been traditionally used in medicine for treating various ailments, and recent studies have highlighted their anti-inflammatory, anti-tumor, and anti-HIV activities.[2][3] The primary chemical constituents of Kadsura coccinea include triterpenoids, lignans, and flavonoids.[2][3][4] Given the therapeutic potential of this compound, a robust and validated analytical method for its quantification is essential for quality control of raw materials, standardization of extracts, and pharmacokinetic studies in drug development.
This application note provides a detailed protocol for the quantification of this compound in plant extracts and biological matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. An alternative, more sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is also discussed.
Principle
The method is based on the separation of this compound from other components in a sample matrix using reversed-phase HPLC. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.
Experimental Protocols
Sample Preparation
1.1. Plant Material (e.g., Kadsura coccinea stems or roots)
-
Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (80-100 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of 80% methanol (B129727) (v/v) as the extraction solvent.
-
Perform ultrasonic-assisted extraction for 30 minutes at 50°C.[5]
-
Alternatively, use Soxhlet extraction for 4-6 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
-
Sample Solution Preparation:
-
Accurately weigh 10 mg of the dried crude extract.
-
Dissolve the extract in methanol in a 10 mL volumetric flask and sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
1.2. Biological Matrices (e.g., Plasma, Serum)
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) or methanol containing an internal standard (if available).
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and filter through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size). A C30 column can also be used for better resolution of triterpenoids.[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-10 min: 60% B
-
10-25 min: 60-90% B
-
25-30 min: 90% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (as triterpenoids often lack a strong chromophore, detection at lower wavelengths is common).[6]
LC-MS/MS Method (for higher sensitivity)
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7][8]
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For a compound with a molecular weight of 470.7 g/mol , a potential precursor ion [M-H]⁻ would be at m/z 469.7.
Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing blank samples, a this compound standard, and the sample extract to check for interferences at the retention time of this compound.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against at least five different concentrations of the this compound standard.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by recovery studies, spiking a blank matrix with known concentrations of this compound.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
Data Presentation
The following tables summarize the expected quantitative data for the validated HPLC-UV method for this compound quantification.
Table 1: Linearity and Range
| Parameter | Value |
| Linear Range (µg/mL) | 1 - 100 |
| Regression Equation | y = 25431x + 1258 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 2 | 98.5 | 1.8 |
| 20 | 101.2 | 1.2 |
| 80 | 99.3 | 1.5 |
Table 3: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| 5 | < 2.0 | < 3.0 |
| 50 | < 1.5 | < 2.5 |
| 90 | < 1.0 | < 2.0 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.2 |
| Limit of Quantification (LOQ) | 0.7 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Potential Signaling Pathways Modulated by Kadsura coccinea Constituents
Extracts and compounds from Kadsura coccinea have been shown to possess anti-inflammatory properties, potentially through the modulation of key signaling pathways. Sesquiterpenes from this plant have been found to inhibit the NF-κB and JAK2/STAT3 pathways.[9][10] Additionally, studies on Kadsura coccinea leaf extracts suggest involvement of the PI3K-Akt and MAPK signaling pathways in its biological activities.[11][12]
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This application note provides a comprehensive framework for the development and validation of an analytical method for the quantification of this compound. The detailed HPLC-UV protocol, along with the suggested parameters for a more sensitive LC-MS/MS method, offers researchers a solid starting point for their analytical needs. The provided quantitative data tables serve as a benchmark for method performance, and the diagrams visually summarize the experimental workflow and relevant biological pathways. This robust analytical method will be instrumental in advancing the research and development of this compound as a potential therapeutic agent.
References
- 1. This compound | C30H46O4 | CID 5384417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous determination of five triterpenoid saponins in different parts of Lonicera macranthoides by RRLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sesquiterpenes from Kadsura coccinea attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesquiterpenes from Kadsura coccinea attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways [zenodo.org]
- 11. A Network Pharmacology Study and In Vitro Evaluation of the Bioactive Compounds of Kadsura coccinea Leaf Extract for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Network Pharmacology Study and In Vitro Evaluation of the Bioactive Compounds of Kadsura coccinea Leaf Extract for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kadsuric Acid and Related Triterpenoids from Kadsura Species as Potential Therapeutic Agents for Rheumatoid Arthritis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The scientific literature explicitly identifying the biological activities of "kadsuric acid" is limited. This document leverages data from other bioactive triterpenoids and sesquiterpenoids isolated from the Kadsura genus, particularly Kadsura coccinea and Kadsura heteroclita, which are traditionally used for treating rheumatoid arthritis (RA). These compounds serve as a proxy to illustrate the potential therapeutic applications of this class of molecules in RA research.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to cartilage and bone destruction. Current therapeutic strategies often involve broad immunosuppression, which can have significant side effects. There is a growing interest in natural compounds that can offer more targeted therapeutic effects. The genus Kadsura, used in traditional medicine for inflammatory disorders, has emerged as a promising source of such compounds.[1][2] Triterpenoids and sesquiterpenoids isolated from Kadsura species have demonstrated potent anti-inflammatory and anti-arthritic activities in preclinical models.[3][4][5] These compounds have been shown to inhibit the proliferation of RA fibroblast-like synoviocytes (RA-FLS), suppress the production of pro-inflammatory cytokines, and modulate key signaling pathways such as NF-κB and JAK/STAT, which are central to the pathogenesis of RA.[4][6]
This document provides an overview of the potential of this compound and related compounds from Kadsura as therapeutic agents for RA, along with detailed protocols for their evaluation.
Mechanism of Action
The anti-arthritic effects of bioactive compounds from Kadsura species are attributed to their ability to interfere with key inflammatory pathways in RA:
-
Inhibition of Pro-inflammatory Cytokines: Compounds from Kadsura coccinea have been shown to significantly inhibit the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[4][6]
-
Inhibition of RA-FLS Proliferation: A crucial aspect of RA pathology is the aggressive proliferation of fibroblast-like synoviocytes. Triterpenoids from Kadsura coccinea have demonstrated cytotoxic effects against RA-FLS, indicating a potential to reduce synovial hyperplasia.[1][3]
-
Modulation of NF-κB and JAK/STAT Signaling: The anti-inflammatory effects of these compounds are linked to the downregulation of the NF-κB and JAK2/STAT3 signaling pathways.[4] These pathways are critical for the expression of numerous inflammatory mediators in RA.
Data Presentation
In Vitro Efficacy of Compounds from Kadsura coccinea
The following tables summarize the reported in vitro activities of various compounds isolated from Kadsura coccinea.
Table 1: Inhibition of Pro-inflammatory Cytokine Release in LPS-induced RAW 264.7 Macrophages
| Compound | Target Cytokine | IC50 (µM) | Reference |
| Gaultheriadiolide | TNF-α | 1.03 - 10.99 | [4] |
| Other Sesquiterpenes | TNF-α | 1.03 - 10.99 | [4] |
| Heilaohuacid D (4) | IL-6 | 8.15 | [1][3] |
| Compound 31 | IL-6 | 9.86 | [1][3] |
| Gaultheriadiolide | IL-6 | 1.03 - 10.99 | [4] |
| Other Sesquiterpenes | IL-6 | 1.03 - 10.99 | [4] |
Table 2: Inhibition of Rheumatoid Arthritis Fibroblast-Like Synoviocyte (RA-FLS) Proliferation
| Compound | IC50 (µM) | Reference |
| Compound 17 | 7.52 | [1][3] |
| Compound 18 | 8.85 | [1][3] |
| Compound 31 | 7.97 | [1][3] |
| Gaultheriadiolide | 9.37 | [4] |
In Vivo Efficacy of Kadsura heteroclita Stem (KHS) Extract
The following table summarizes the in vivo effects of an ethanol (B145695) extract of Kadsura heteroclita stems in a rat model of adjuvant-induced arthritis.
Table 3: Effects of KHS Extract on Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg) | Paw Swelling Reduction | Arthritis Score Reduction | Reference |
| KHS Extract | 200 | Dose-dependent inhibition | Dose-dependent reduction | [2][7] |
| KHS Extract | 400 | Dose-dependent inhibition | Dose-dependent reduction | [2][7] |
| KHS Extract | 800 | Dose-dependent inhibition | Dose-dependent reduction | [2][7] |
Signaling Pathways and Experimental Workflows
Caption: Kadsura compounds inhibit key inflammatory pathways in RA.
Caption: Experimental workflow for evaluating Kadsura compounds.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-induced RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of this compound or related compounds on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or related test compound
-
Griess Reagent for Nitric Oxide (NO) detection
-
ELISA kits for TNF-α and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[8][9]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Induce inflammation by adding LPS (typically 1 µg/mL) to the wells and incubate for 24 hours.[10]
-
Nitric Oxide Assay: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent and measure the absorbance at 540 nm.[8] Calculate the NO concentration using a sodium nitrite (B80452) standard curve.
-
Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.[8]
-
Cell Viability Assay: Assess the cytotoxicity of the test compound using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.[9]
Protocol 2: In Vitro Inhibition of RA-FLS Proliferation
Objective: To determine the effect of this compound or related compounds on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes.
Materials:
-
Human RA-FLS cell line or primary cells
-
DMEM or appropriate cell culture medium
-
FBS
-
Penicillin-Streptomycin solution
-
This compound or related test compound
-
Recombinant human Interleukin-1β (IL-1β) or other proliferation stimulus
Procedure:
-
Cell Culture: Culture RA-FLS in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed RA-FLS in 96-well plates at an appropriate density and allow them to attach.
-
Compound Treatment: Treat the cells with different concentrations of the test compound.
-
Stimulation: Stimulate cell proliferation with a pro-inflammatory cytokine like IL-1β (if required by the experimental design).
-
Proliferation Assay: After an incubation period (e.g., 72-96 hours), measure cell proliferation using a BrdU or WST-8 assay according to the manufacturer's protocol.[11][12]
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the IC50 value.
Protocol 3: In Vivo Anti-Arthritic Activity in Adjuvant-Induced Arthritis (AIA) Rat Model
Objective: To evaluate the therapeutic efficacy of this compound or related compounds in a preclinical model of rheumatoid arthritis.
Materials:
-
Male Sprague-Dawley rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA)
-
This compound or related test compound
-
Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Calipers for paw thickness measurement
-
ELISA kits for rat TNF-α, IL-1β, IL-6
Procedure:
-
Arthritis Induction: Induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw of each rat.[2][7]
-
Treatment: On the day of or the day after CFA injection, begin daily oral administration of the test compound or vehicle to the respective groups of rats. Treatment should continue for a predefined period (e.g., 28-30 days).[2]
-
Clinical Assessment:
-
Paw Edema: Measure the thickness of the hind paws using calipers at regular intervals throughout the study.
-
Arthritis Score: Score the severity of arthritis in each paw based on a scale (e.g., 0-4) that considers erythema, swelling, and joint rigidity.[7]
-
-
Termination and Sample Collection: At the end of the treatment period, euthanize the animals and collect blood and paw tissues.
-
Biochemical Analysis: Measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Histopathological Analysis: Fix the paw tissues in formalin, decalcify, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.
Safety and Toxicology
Preliminary studies on related compounds are necessary to establish a safety profile. Acute and sub-acute toxicity studies should be conducted in animal models to determine the LD50 and identify any potential organ toxicity. Further research is required to understand the pharmacokinetics and metabolism of this compound and its derivatives.
Conclusion
This compound and related triterpenoids from Kadsura species represent a promising class of natural compounds for the development of novel therapeutics for rheumatoid arthritis. Their demonstrated ability to inhibit key inflammatory pathways and suppress the aggressive phenotype of RA-FLS provides a strong rationale for further investigation. The protocols outlined in this document provide a framework for the systematic evaluation of these compounds and their progression through the drug discovery pipeline.
References
- 1. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsura heteroclita stem suppresses the onset and progression of adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpenes from Kadsura coccinea attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of rheumatoid synovial fibroblast proliferation by antisense oligonucleotides targeting proliferating cell nuclear antigen messenger RNA [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Triterpenoids from Kadsura coccinea for the Inhibition of Rheumatoid Arthritis-Fibroblastoid Synovial Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of scientific literature on "Kadsuric acid," this document focuses on the inhibitory effects of structurally related triterpenoids isolated from Kadsura coccinea on Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLS). The protocols and data presented are based on published studies of these specific compounds and are intended to serve as a guide for research in this area.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of RA, exhibiting a tumor-like phenotype characterized by excessive proliferation, resistance to apoptosis, and aggressive invasion into articular cartilage and bone. Targeting these aberrant RA-FLS functions is a promising therapeutic strategy for RA. Triterpenoids isolated from the medicinal plant Kadsura coccinea have demonstrated significant potential in inhibiting the aggressive phenotype of RA-FLS, primarily by inducing apoptosis and inhibiting proliferation through the modulation of key signaling pathways.
These application notes provide a summary of the quantitative effects of selected triterpenoids from Kadsura coccinea on RA-FLS and detailed protocols for the key experiments used to evaluate their efficacy.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of various triterpenoids isolated from Kadsura coccinea on the proliferation of human RA-FLS.
Table 1: Inhibitory Activity of Triterpenoids from Kadsura coccinea on RA-FLS Proliferation
| Compound Name | IC50 (µM) on RA-FLS Proliferation | Reference |
| Heilaohutriterpene B | 9.57 ± 0.84 | [1] |
| Heilaohutriterpene D | 16.22 ± 1.71 | [1] |
| Coccinone B | 3.08 ± 1.59 | [1] |
| Kadsuralignan H | 19.09 ± 2.42 | [1] |
| Compound 17 | 7.52 | [2][3] |
| Compound 18 | 8.85 | [2][3] |
| Compound 31 | 7.97 | [2][3] |
| Heilaohuacid G | 8.16 ± 0.47 | [4] |
| Methotrexate (Positive Control) | 4.10 | [2] |
Table 2: Effect of Heilaohutriterpene B on Apoptosis-Related Protein Expression in RA-FLS
| Protein | Effect of Heilaohutriterpene B Treatment | Reference |
| p-NF-κB p65 | Down-regulated | [1] |
| IκBα | Up-regulated | [1] |
| Bax | Up-regulated | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known and proposed signaling pathways affected by triterpenoids from Kadsura coccinea in RA-FLS, as well as a general experimental workflow for their evaluation.
Caption: NF-κB signaling pathway inhibition by Kadsura coccinea triterpenoids.
Caption: Proposed investigation of MAPK and PI3K/Akt signaling pathways.
References
Proposed Total Synthesis Strategies for Kadsuric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsuric acid, a complex triterpenoid (B12794562) isolated from Kadsura coccinea, presents a formidable challenge for synthetic chemists due to its densely functionalized and stereochemically rich tetracyclic core. While a formal total synthesis of this compound has not yet been reported in the literature, significant advances in the synthesis of structurally related lanostane (B1242432) and schinortriterpenoid natural products provide a robust framework for devising a plausible synthetic strategy. This document outlines a proposed retrosynthetic analysis and forward synthesis of this compound, drawing upon established methodologies for key transformations such as the construction of the decalin core and the stereoselective installation of quaternary carbon centers. Detailed hypothetical experimental protocols for key steps are provided, along with projected yields and step counts to guide future synthetic efforts.
Introduction
This compound is a naturally occurring triterpenoid that has garnered interest due to its complex molecular architecture. The structure features a tetracyclic system with a decalin core, multiple stereocenters, and two carboxylic acid moieties. The total synthesis of such a molecule would be a significant achievement and could enable access to analogues for biological evaluation. This document details a proposed synthetic strategy, leveraging successful approaches from the synthesis of other complex terpenes.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound (1) is outlined below. The strategy hinges on the late-stage introduction of the two carboxylic acid side chains and the early construction of the sterically congested tetracyclic core.
The analysis begins by disconnecting the two side chains, leading back to a key intermediate tetracyclic core (2) . This core can be further simplified by a retro-Diels-Alder or a related annulation strategy to break down the decalin system into a more manageable bicyclic precursor (3) . The bicyclic system (3) , containing a key quaternary center, could be envisioned to arise from a stereoselective conjugate addition to a functionalized enone (4) . This enone, in turn, can be prepared from simpler, commercially available starting materials.
Caption: Proposed retrosynthetic analysis of this compound.
Proposed Forward Synthesis Pathway
The proposed forward synthesis aims to construct the tetracyclic core of this compound through a convergent approach, followed by the installation of the side chains.
Caption: Proposed forward synthesis of this compound.
Quantitative Data Summary (Projected)
The following table summarizes the projected step count and yields for the proposed total synthesis of this compound. These values are estimated based on analogous reactions reported in the syntheses of related triterpenoids.
| Stage | Number of Steps | Estimated Overall Yield (%) |
| Synthesis of Enone (4) | 5-7 | 40-50 |
| Formation of Bicyclic (3) | 3-4 | 60-70 |
| Annulation to Core (2) | 4-6 | 30-40 |
| Synthesis of this compound | 3-5 | 50-60 |
| Total | 15-22 | ~1-5 |
Key Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for key transformations in the proposed synthesis of this compound. These are adapted from established procedures for similar reactions.
Protocol 1: Stereoselective Conjugate Addition for Bicyclic Precursor (3)
This protocol describes the crucial step of installing the quaternary stereocenter via a conjugate addition reaction.
Materials:
-
Functionalized Enone (4)
-
Organocuprate reagent (e.g., Lithium dimethylcuprate)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add copper(I) iodide.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of methyllithium (B1224462) in diethyl ether to the stirred suspension.
-
Stir the resulting solution at -78 °C for 30 minutes to form the lithium dimethylcuprate reagent.
-
In a separate flame-dried flask, dissolve the Functionalized Enone (4) in anhydrous THF.
-
Cool the enone solution to -78 °C.
-
Slowly add the freshly prepared organocuprate solution to the enone solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Bicyclic Precursor (3).
Protocol 2: Annulation Reaction to Form Tetracyclic Core (2)
This protocol outlines a potential annulation reaction, such as a Diels-Alder or a Robinson annulation, to construct the decalin system.
Materials:
-
Bicyclic Precursor (3)
-
Appropriate diene or enone partner for annulation
-
Lewis acid catalyst (e.g., Titanium tetrachloride or Ethylaluminum dichloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, dissolve the Bicyclic Precursor (3) and the annulation partner in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add the Lewis acid catalyst dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to yield the Tetracyclic Core (2).
Protocol 3: Side-Chain Installation
This protocol describes a representative cross-coupling reaction to install one of the carboxylic acid-bearing side chains. A similar strategy would be employed for the second side chain.
Materials:
-
Tetracyclic Core (2) (appropriately functionalized with a leaving group, e.g., a triflate)
-
Organoboron reagent (e.g., a boronic acid or ester) corresponding to the desired side chain
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate)
-
Anhydrous 1,4-dioxane (B91453)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a Schlenk flask, add the functionalized Tetracyclic Core (2), the organoboron reagent, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the side-chain-installed intermediate.
-
Subsequent deprotection and/or oxidation steps would be required to reveal the carboxylic acid functionality of this compound (1).
Conclusion
The proposed total synthesis of this compound presents a challenging yet feasible endeavor. The strategies outlined in this document, based on successful syntheses of related natural products, provide a clear roadmap for future synthetic efforts. The successful execution of this synthesis would not only represent a significant accomplishment in the field of organic chemistry but also open avenues for the synthesis of novel analogues for biological screening and drug discovery. The detailed protocols and projected data serve as a valuable resource for researchers embarking on this synthetic challenge.
Kadsuric Acid: Application Notes and Protocols for Therapeutic Lead Discovery
Introduction
Kadsuric acid, a naturally occurring 3,4-seco-lanostane triterpenoid (B12794562) isolated from Kadsura coccinea, presents a promising scaffold for the development of novel therapeutics.[1][2][3][4][5] Compounds from the genus Kadsura have been traditionally used in medicine to treat a variety of ailments, including rheumatoid arthritis and gastroenteric disorders.[1][2] Modern phytochemical research has identified lignans (B1203133) and triterpenoids as the primary bioactive constituents, exhibiting a wide range of pharmacological activities such as anti-inflammatory, anti-HIV, anti-tumor, and neuroprotective effects. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring this compound and related compounds as lead structures for novel drug discovery programs. While extensive therapeutic data on this compound itself is limited, this document leverages available information on its biological activities and those of closely related, well-studied 3,4-seco-lanostane triterpenoids from Kadsura coccinea to provide a comprehensive guide for future research.
Biological Activities and Therapeutic Potential
This compound and its structural analogs have demonstrated potential in several key therapeutic areas:
-
Anti-inflammatory Activity: Triterpenoids from Kadsura coccinea have shown significant anti-inflammatory properties. For instance, Heilaohuacid D, a related 3,4-seco-lanostane triterpenoid, has been shown to inhibit the release of the pro-inflammatory cytokine IL-6 in LPS-induced RAW 264.7 macrophages.[2] This suggests a potential therapeutic application in inflammatory disorders.
-
Antiproliferative and Cytotoxic Activity: Several 3,4-seco-lanostane-type triterpenoids isolated from Kadsura coccinea have exhibited antiproliferative effects against human leukemia (HL-60) cells.[1] Notably, seco-coccinic acid K demonstrated a significant growth inhibitory effect.[1] Another related compound, Kadsuracoccinic acid A, was found to arrest the cleavage of Xenopus laevis cells at the blastular stage, indicating an effect on cell division.[5]
-
Anti-Rheumatoid Arthritis Activity: The traditional use of Kadsura coccinea for treating rheumatoid arthritis is supported by modern research. Several triterpenoids from this plant have been shown to inhibit the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), which are key players in the pathogenesis of the disease.[2]
Data Presentation: Quantitative Bioactivity Data
The following table summarizes the reported quantitative data for this compound and its closely related analogs from Kadsura coccinea. This data is essential for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.
| Compound | Biological Activity | Assay System | Quantitative Data (IC50/GI50) | Reference |
| Heilaohuacid D | Inhibition of IL-6 release | LPS-induced RAW 264.7 macrophages | 8.15 µM (IC50) | [2] |
| seco-coccinic acid G | Antiproliferative | Human leukemia HL-60 cells | 28.4 µM (GI50) | [1] |
| seco-coccinic acid K | Antiproliferative | Human leukemia HL-60 cells | 15.2 µM (GI50) | [1] |
| seco-coccinic F | Antiproliferative | Human leukemia HL-60 cells | 16.6 µM (GI50) | [1] |
| Kadsuracoccinic acid A | Inhibition of embryonic cell division | Xenopus laevis cells | 0.32 µg/mL (IC50) | [5] |
Signaling Pathways and Mechanism of Action
While the precise molecular targets and signaling pathways for this compound are not yet fully elucidated, the activities of related compounds suggest potential mechanisms of action.
Anti-inflammatory Signaling Pathway
The inhibition of pro-inflammatory cytokines like IL-6 by Heilaohuacid D suggests interference with inflammatory signaling cascades. A plausible pathway involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation.
Antiproliferative Signaling Pathway
The antiproliferative effects of seco-coccinic acids suggest interference with cell cycle regulation or induction of apoptosis. A potential mechanism could involve the activation of caspase cascades, leading to programmed cell death.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound and its analogs.
Anti-inflammatory Activity Assay: Measurement of IL-6 Production in Macrophages
This protocol describes how to measure the inhibitory effect of a test compound on the production of IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound, Heilaohuacid D)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
IL-6 ELISA Kit
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant for IL-6 measurement.
-
IL-6 Measurement: Quantify the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay (MTT):
-
After removing the supernatant, add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of IL-6 inhibition for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value using non-linear regression analysis. Normalize the IL-6 data to cell viability data to account for any cytotoxic effects of the compound.
Antiproliferative Activity Assay: MTT Assay in HL-60 Cells
This protocol details the methodology to assess the antiproliferative effect of a test compound on the human leukemia cell line HL-60.
Materials:
-
HL-60 human leukemia cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compound (e.g., this compound, seco-coccinic acid K)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Add various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) to the wells. Include a vehicle control and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate, and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of the test compound relative to the vehicle control. Determine the GI50 value (the concentration that causes 50% growth inhibition) using non-linear regression analysis.
Conclusion and Future Directions
This compound and its related 3,4-seco-lanostane triterpenoids from Kadsura coccinea represent a promising class of natural products for lead compound discovery. The available data on their anti-inflammatory and antiproliferative activities provide a strong rationale for further investigation. Future research should focus on:
-
Comprehensive Biological Profiling of this compound: Systematically evaluating the anti-inflammatory, antiproliferative, and other biological activities of this compound to obtain robust quantitative data.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound and its active analogs.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound derivatives to identify key structural features responsible for bioactivity and to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the most promising compounds in relevant animal models of inflammation and cancer.
By following the protocols and considering the information outlined in these application notes, researchers can effectively advance the exploration of this compound and its analogs as a new generation of therapeutic agents.
References
- 1. Five new 3,4-seco-lanostane-type triterpenoids with antiproliferative activity in human leukemia cells isolated from the roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]
- 3. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kadsuracoccinic acids A-C, ring-A seco-lanostane triterpenes from Kadsura coccinea and their effects on embryonic cell division of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Kadsuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuric acid, a lanostane-type triterpenoid (B12794562) isolated from Kadsura coccinea, has garnered scientific interest due to its potential therapeutic properties, particularly its anti-inflammatory effects. Triterpenoids from Kadsura species have been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α)[1]. The molecular mechanisms underlying these effects are thought to involve the modulation of key inflammatory signaling pathways, including the NF-κB pathway[2][3].
However, the progression of this compound from in vitro discovery to in vivo validation is hampered by its hydrophobic nature, which typically results in poor aqueous solubility and consequently, low bioavailability. Appropriate formulation is therefore critical to ensure adequate systemic exposure in animal models to elicit and evaluate its pharmacological effects.
These application notes provide a comprehensive overview of the formulation strategies and detailed protocols for the preparation of this compound for in vivo research.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of a successful in vivo formulation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₄ | PubChem |
| Molecular Weight | 470.7 g/mol | PubChem |
| XLogP3 | 7.1 | PubChem |
| Appearance | White to off-white solid | --- |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. | General knowledge on triterpenoids |
Note: Experimentally determined solubility in specific formulation vehicles is essential for precise formulation development.
Formulation Strategies for In Vivo Administration
Given the hydrophobic nature of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intraperitoneal, intravenous), the desired pharmacokinetic profile, and the animal model being used.
1. Co-solvent Systems: A common and straightforward approach is the use of a co-solvent system to dissolve the compound. A typical co-solvent formulation involves a primary organic solvent in which the compound is freely soluble, which is then diluted with a pharmaceutically acceptable aqueous vehicle.
2. Lipid-Based Formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve the absorption of hydrophobic compounds. These formulations consist of a mixture of oils, surfactants, and co-surfactants, which spontaneously form a fine oil-in-water emulsion in the gastrointestinal tract.
3. Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, protect it from degradation, and potentially offer targeted delivery[3].
Experimental Protocols
The following protocols provide a starting point for the formulation of this compound for in vivo studies. It is imperative that researchers perform their own solubility and stability studies to optimize the formulation for their specific needs.
Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) Injection
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG400 (Polyethylene glycol 400), pharmaceutical grade
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
In a sterile vial, dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to facilitate dissolution.
-
-
Vehicle Preparation:
-
Prepare the vehicle by mixing PEG400 and sterile saline in a desired ratio (e.g., 40% PEG400, 60% saline). The final concentration of DMSO in the injected formulation should be kept to a minimum (ideally less than 5%) to avoid toxicity.
-
-
Final Formulation Preparation:
-
On the day of the experiment, dilute the this compound stock solution with the prepared vehicle to the final desired concentration for injection.
-
For example, to prepare a 5 mg/mL solution with a final DMSO concentration of 5%, add 100 µL of the 50 mg/mL this compound stock in DMSO to 900 µL of the PEG400/saline vehicle.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Sterilization and Administration:
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Administer the formulation to the animals via intraperitoneal injection at the desired dose volume.
-
Workflow for Co-solvent Formulation:
Caption: Workflow for preparing a co-solvent formulation of this compound.
Protocol 2: Oil-in-Water Emulsion for Oral Gavage
Materials:
-
This compound
-
Corn oil, pharmaceutical grade
-
Tween® 80 (Polysorbate 80)
-
Sterile water
-
Homogenizer or sonicator
-
Sterile containers
Procedure:
-
Oil Phase Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in corn oil. Gentle heating (to around 40°C) may be necessary to aid dissolution.
-
-
Aqueous Phase Preparation:
-
In a separate container, prepare an aqueous solution of Tween® 80 in sterile water (e.g., 5-10% w/v).
-
-
Emulsification:
-
Slowly add the oil phase containing this compound to the aqueous phase while continuously homogenizing or sonicating.
-
Continue the emulsification process until a stable, milky-white emulsion is formed.
-
-
Administration:
-
Administer the freshly prepared emulsion to the animals via oral gavage.
-
Workflow for Oral Emulsion Formulation:
Caption: Workflow for preparing an oil-in-water emulsion of this compound.
Proposed Mechanism of Anti-Inflammatory Action
This compound, as a triterpenoid, is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is likely the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[2][3].
Signaling Pathway Diagram:
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
In this proposed mechanism, inflammatory stimuli activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes like TNF-α and IL-6. This compound is thought to interfere with this cascade, potentially by inhibiting the IKK complex, thereby preventing NF-κB activation and reducing the inflammatory response.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols and strategies outlined in these application notes provide a foundation for researchers to prepare this compound for administration in animal models. It is essential to conduct preliminary solubility and stability tests to tailor the formulation to the specific experimental requirements. Further investigation into the precise molecular mechanisms of this compound will be crucial in fully elucidating its therapeutic potential.
References
Troubleshooting & Optimization
How to improve the yield of Kadsuric acid extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Kadsuric acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
This compound is a seco-lanostane type triterpenoid.[1] It has been isolated from the roots and stems of Kadsura coccinea.[1] Lignans and terpenoids are the main chemical constituents of this plant.[1]
Q2: What are the common methods for extracting this compound and other triterpenoids?
Common methods for extracting triterpenoids like this compound include:
-
Solvent Extraction: This is a conventional method using organic solvents. For this compound, solvents like chloroform (B151607) and ethyl acetate (B1210297) have been used to partition the initial extract.[1][2]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction process, often resulting in higher yields and shorter extraction times.[3]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which can accelerate the extraction process.[4]
-
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the solvent. It is considered a green technology and can be highly selective.
Q3: Which solvents are most effective for this compound extraction?
The choice of solvent is critical and depends on the polarity of the target compound. For the extraction of triterpenoids from Kadsura species, initial extraction is often performed with alcohols like ethanol (B145695) or methanol, or with acetone.[2][5] Subsequent partitioning with solvents of varying polarity, such as chloroform and ethyl acetate, is used to isolate the triterpenoids.[2] For instance, this compound has been isolated from the chloroform extract of the dried stems of Kadsura coccinea.[1]
Q4: What are the key parameters to optimize for improving the yield of this compound?
To maximize the yield of this compound, consider optimizing the following parameters:
-
Solvent Concentration: The polarity of the solvent mixture can be adjusted to improve selectivity for this compound.
-
Temperature: Higher temperatures can increase solubility and extraction rate, but excessive heat may cause degradation of thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.
-
Solid-to-Liquid Ratio: An optimal ratio ensures that there is enough solvent to extract the compound without being wasteful.[4]
-
Particle Size of Plant Material: Grinding the plant material to a smaller, uniform size increases the surface area for extraction.
Troubleshooting Guide for Low this compound Yield
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound in the crude extract | Poor quality of raw material: Incorrect plant species, improper harvesting time, or poor storage conditions. | Verify the botanical identity of the plant material. Harvest when the concentration of this compound is expected to be highest. Ensure proper drying and storage in a cool, dark place. |
| Inadequate sample preparation: Insufficient grinding of the plant material. | Grind the dried plant material to a fine and uniform powder to increase the surface area for extraction. | |
| Inappropriate solvent selection: The solvent may be too polar or non-polar to effectively solubilize this compound. | Experiment with a range of solvents and solvent mixtures with varying polarities. Consider a sequential extraction with solvents of increasing polarity. | |
| Incomplete extraction: Insufficient extraction time or a low solid-to-liquid ratio. | Increase the extraction time and/or the volume of the solvent. Perform multiple extraction cycles. | |
| Significant loss of this compound during purification | Compound degradation: this compound may be sensitive to heat, light, or pH changes. | Minimize exposure to high temperatures and light.[6] Use milder extraction techniques like UAE at controlled temperatures. |
| Inefficient chromatographic separation: Poor choice of stationary or mobile phase. | Optimize the chromatography conditions (e.g., gradient elution, different solvent systems) to achieve better separation. | |
| Co-elution with other compounds: Impurities with similar properties to this compound may be present. | Employ multiple purification steps using different chromatographic techniques (e.g., silica (B1680970) gel followed by preparative HPLC). |
Data on Triterpenoid Extraction Optimization
The following table summarizes optimized parameters for the extraction of triterpenoids from various plant sources, which can serve as a starting point for optimizing this compound extraction.
| Plant Source | Extraction Method | Key Optimized Parameters | Triterpenoid Yield | Reference |
| Swertia chirata Stem | Solid-Liquid Reflux | Temperature: 65°C, Solvent: 45% Methanol-Ethyl Acetate, Particle Size: 3 mm | 3.71% | [7][8] |
| Jatropha curcas Leaves | Ultrasound-Assisted | Liquid-to-solid ratio: 16 mL/g, Solvent: 70% Ethanol, Time: 50 min | Not specified | [9] |
| Loquat Peel | Ultrasound-Assisted | Power: 160 W, Time: 45.43 min, Solvent: 70.73% Ethanol | ~14.08 mg/g | [3] |
| Loquat Pulp | Ultrasound-Assisted | Time: 51 min, Temperature: 44°C, Solvent: 85% Ethanol, Solid-to-liquid ratio: 1:8 | ~11.69 mg/g | [3] |
| Ganoderma lucidum | High-Pressure Extraction | Temperature: 90°C, Pressure: 1 MPa, Time: 30 min, Solvent: 70% Ethanol, Solid-to-liquid ratio: 50 mL/g | 1.41% | [4] |
| Azadirachta excelsa Leaves | Maceration | Temperature: 45°C, Solvent: 90:10 Ethanol-Chloroform, Time: 60 min, Sample-to-solvent ratio: 1:50 g/mL | 0.45% | [10] |
Experimental Protocols
Protocol 1: General Solvent Extraction for this compound
This protocol is a general guideline based on methods used for the isolation of triterpenoids from Kadsura species.
-
Preparation of Plant Material:
-
Dry the roots and stems of Kadsura coccinea at room temperature or in an oven at a low temperature (e.g., 40-50°C).
-
Grind the dried material into a fine powder.
-
-
Initial Extraction:
-
Macerate the powdered plant material in 95% ethanol (e.g., 1:10 solid-to-liquid ratio) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction with ethanol for 6-8 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform liquid-liquid extraction sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Collect the chloroform fraction, as this compound has been reported to be isolated from this fraction.[1]
-
-
Purification:
-
Concentrate the chloroform fraction to dryness.
-
Subject the residue to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and combine the fractions containing this compound.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) if necessary.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Triterpenoids (General)
This protocol can be adapted for this compound extraction.
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place a known amount of the powdered material in an extraction vessel.
-
Add the chosen solvent (e.g., 70% ethanol) at an optimized solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Set the ultrasonic power (e.g., 160 W), temperature (e.g., 45°C), and extraction time (e.g., 45 minutes).[3]
-
After extraction, filter the mixture and collect the supernatant.
-
Repeat the extraction on the residue for exhaustive recovery.
-
-
Downstream Processing:
-
Combine the supernatants and concentrate under reduced pressure.
-
Proceed with solvent partitioning and purification as described in Protocol 1.
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and purification of this compound.
Putative Signaling Pathway for the Anti-inflammatory Action of this compound
Extracts from Kadsura coccinea have been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation.[2] While the specific pathway for this compound is not fully elucidated, many triterpenoids exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
Caption: A putative anti-inflammatory signaling pathway modulated by this compound.
References
- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components [mdpi.com]
- 4. matec-conferences.org [matec-conferences.org]
- 5. Studies on the Chemical Constituents of Kadsura Coccinea (Lem.) A. C. Smith - Master's thesis - Dissertation [dissertationtopic.net]
- 6. Uric acid promotes apoptosis in human proximal tubule cells by oxidative stress and the activation of NADPH oxidase NOX 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. Application of Response Surface Methodology for the Optimization of the Extraction of Triterpenoid Saponins from Azadirachta excelsa Leaves | Chemical Engineering Transactions [cetjournal.it]
Overcoming Kadsuric acid solubility issues for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kadsuric acid. The following information is designed to help overcome common challenges, particularly those related to its solubility, during bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a triterpenoid (B12794562) natural product. While specific bioactivity data for this compound is limited in publicly available literature, related compounds, such as other triterpenoid acids, have been investigated for their anti-inflammatory properties. Often, such compounds are explored for their potential to modulate inflammatory signaling pathways, for instance, the NF-κB pathway.
Q2: I am having trouble dissolving this compound for my bioassay. What are the recommended solvents?
This compound is known to have poor aqueous solubility. For in vitro bioassays, the recommended starting solvent is dimethyl sulfoxide (B87167) (DMSO). It is crucial to first prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted to the final working concentration in your aqueous assay buffer or cell culture medium.
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
The tolerance of cell lines to DMSO can vary significantly. Generally, a final concentration of 0.1% to 0.5% DMSO in the culture medium is considered safe for most cell lines. However, it is highly recommended to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or the experimental endpoint.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure your final DMSO concentration is sufficient to maintain solubility at the desired this compound concentration.
-
Use a Co-solvent: Consider using a co-solvent system. For example, a stock solution could be prepared in a mixture of DMSO and another organic solvent like ethanol (B145695) or a non-ionic surfactant like Tween® 80.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing.
-
Warm the Solution: Gently warming the aqueous buffer before adding the this compound stock solution may aid in dissolution. However, be cautious about the temperature stability of this compound.
-
pH Adjustment: For acidic compounds, adjusting the pH of the final solution to be slightly basic can sometimes improve solubility. This should be tested empirically to ensure it does not affect your assay.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium. | Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, refer to the solubility troubleshooting guide above. Consider lowering the final concentration of this compound. |
| Uneven distribution of the compound in multi-well plates. | Ensure thorough mixing of the final working solution before and during plating. When adding the compound to the wells, pipette up and down gently to mix. |
| Degradation of this compound in stock solution. | Prepare fresh stock solutions regularly. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
| DMSO toxicity to cells. | Run a vehicle control with the same final DMSO concentration as your experimental wells to assess for any cytotoxic effects of the solvent. |
Issue 2: Low or no observable bioactivity.
| Possible Cause | Recommended Solution |
| Insufficient concentration of soluble this compound. | The actual concentration of soluble this compound may be lower than the nominal concentration due to poor solubility. Attempt to increase solubility using the methods described above. |
| Compound instability in assay conditions. | Assess the stability of this compound in your assay buffer and under your incubation conditions (e.g., temperature, light exposure). |
| Incorrect assay endpoint or insensitive detection method. | Ensure that the chosen bioassay is appropriate for the expected mechanism of action. Optimize the assay for sensitivity. |
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a general guideline for commonly used solvents for poorly soluble organic acids. Researchers should determine the precise solubility of this compound empirically.
| Solvent | General Solubility Profile for Poorly Soluble Acids | Recommended Starting Concentration for Stock Solution | Notes |
| DMSO | High | 10-50 mM | Recommended primary solvent for creating stock solutions. |
| Ethanol | Moderate to High | 1-20 mM | Can be used as a co-solvent with DMSO. |
| PEG 400 | Moderate | 1-10 mg/mL | Often used in formulations for in vivo studies. |
| Aqueous Buffers (e.g., PBS) | Very Low | < 1 µg/mL | Not suitable for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): Prepare an intermediate dilution of the stock solution in 100% DMSO if very low final concentrations are required.
-
Final Dilution: Prepare the final working solution by diluting the stock solution (or intermediate dilution) directly into pre-warmed cell culture medium. The final DMSO concentration should ideally be below 0.5%.
-
Example: To achieve a 10 µM final concentration from a 10 mM stock with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding to the cells.
Visualizations
Technical Support Center: Optimizing HPLC Parameters for Kadsuric Acid Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of Kadsuric acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC separation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Peak Tailing: - Secondary interactions between this compound and residual silanol (B1196071) groups on the column. - Column overload. - Inappropriate mobile phase pH. - Column void or contamination. | For Peak Tailing: - Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups, minimizing secondary interactions.[1] - Use an End-Capped Column: Employ a modern, high-quality end-capped C18 column to reduce silanol interactions. - Reduce Sample Concentration: Dilute the sample to avoid column overload. - Column Maintenance: If a column void is suspected, reverse-flush the column (if permissible by the manufacturer). Use guard columns and in-line filters to prevent frit blockage.[1] |
| Peak Fronting: - Sample solvent stronger than the mobile phase. - Column overload. | For Peak Fronting: - Solvent Matching: Dissolve the sample in the mobile phase or a weaker solvent. - Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. | |
| Poor Resolution | - Inadequate separation between this compound and other components. - Suboptimal mobile phase composition. - Inappropriate column chemistry. - High flow rate. | - Optimize Mobile Phase: Adjust the ratio of organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower percentage of organic solvent generally increases retention and may improve resolution. - Change Column: If resolution is still poor, consider a column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size for higher efficiency. - Reduce Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution. - Adjust Temperature: Optimizing the column temperature can influence selectivity and improve resolution. |
| Inconsistent Retention Times | - Drifting retention times. - Sudden jumps in retention time. | For Drifting Retention Times: - Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This is particularly important when using mobile phase additives. - Mobile Phase Stability: Prepare fresh mobile phase daily, as changes in composition due to evaporation of volatile components can cause drift. Ensure the mobile phase is well-mixed and degassed. - Temperature Fluctuation: Use a column oven to maintain a stable temperature. For Sudden Jumps in Retention Time: - Check for Leaks: Inspect the system for any leaks, from the pump to the detector. - Pump Issues: Check for air bubbles in the pump head and ensure the pump is delivering a consistent flow rate. - Method Parameters: Double-check that the correct method parameters (flow rate, mobile phase composition, etc.) have been loaded. |
| High Backpressure | - Blockage in the system (e.g., column frit, tubing, in-line filter). - Precipitated buffer in the mobile phase. - Column contamination. | - Isolate the Source: Systematically disconnect components (column, guard column, etc.) to identify the location of the blockage. - Flush the System: If the column is the source of high pressure, try back-flushing it (if recommended by the manufacturer) with a strong solvent. - Mobile Phase Preparation: Ensure buffer components are fully dissolved and the mobile phase is filtered. Avoid buffer precipitation when mixing with organic solvents. - Sample Preparation: Filter all samples before injection to remove particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A good starting point for developing a reversed-phase HPLC method for this compound, a lignan (B3055560) found in Kadsura coccinea, would be to use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer). Since this compound is acidic, acidifying the mobile phase with a small amount of an acid like formic acid or phosphoric acid can improve peak shape by suppressing the ionization of the analyte and residual silanols on the stationary phase.
Q2: How can I improve the peak shape of my this compound peak?
Peak tailing is a common issue when analyzing acidic compounds. To improve the peak shape of this compound:
-
Lower the Mobile Phase pH: Add a small concentration (e.g., 0.1%) of an acid like formic acid or phosphoric acid to your mobile phase. This will ensure this compound is in its non-ionized form, leading to better interaction with the C18 stationary phase and a more symmetrical peak.
-
Use a High-Purity, End-Capped Column: Modern columns have fewer active silanol sites, which are a primary cause of peak tailing for acidic and basic compounds.
-
Optimize Sample Concentration: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.
Q3: My this compound peak is not well-resolved from other lignans (B1203133) in my sample. What can I do?
Improving resolution between closely eluting peaks like different lignans can be achieved by:
-
Adjusting the Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase the retention times of all compounds and may improve the separation between them.
-
Trying a Different Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation and may resolve co-eluting peaks.
-
Using a Gradient Elution: If an isocratic method is not providing sufficient resolution, a gradient elution (where the mobile phase composition changes over time) can help to separate complex mixtures.
-
Changing the Column: A column with a different stationary phase chemistry or a longer column with a smaller particle size can provide higher efficiency and better resolution.
Q4: What detection wavelength should I use for this compound?
For UV detection, it is recommended to determine the wavelength of maximum absorbance (λmax) for this compound by running a UV spectrum of a standard solution. If a standard is not available, a diode array detector (DAD) can be used during an HPLC run to obtain the spectrum of the eluting peak. Based on methods for similar acidic compounds, a starting wavelength in the range of 210-290 nm could be explored. For instance, some methods for uric acid utilize wavelengths around 285-292 nm.
Experimental Protocols
While a specific validated method for this compound was not found in the initial search, the following protocol is a generalized starting point based on common practices for the analysis of acidic compounds and lignans. This should be optimized for your specific application.
Protocol 1: General Reversed-Phase HPLC Method for this compound
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile
-
-
Elution Mode: Isocratic or Gradient.
-
Isocratic Starting Condition: A mixture of Solvent A and Solvent B (e.g., 60:40 v/v). Adjust the ratio to achieve optimal retention and resolution.
-
Gradient Example: Start with a lower percentage of Solvent B and gradually increase it over the run to elute more retained compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for λmax, or start with a wavelength around 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Visualizations
The following diagrams illustrate common workflows and logical relationships in HPLC troubleshooting.
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Decision tree for troubleshooting peak tailing of acidic analytes.
References
Technical Support Center: Challenges in the Purification of Seco-Lanostane Triterpenoids
Welcome to the technical support center for the purification of seco-lanostane triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this unique class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying seco-lanostane triterpenoids?
A1: The purification of seco-lanostane triterpenoids presents several challenges, largely stemming from their structural complexity and the nature of their natural sources. Key difficulties include:
-
Presence of Structurally Similar Isomers: Crude extracts often contain a complex mixture of triterpenoids with minor structural variations, such as isomers and analogues, which can co-elute during chromatographic separation.
-
Low Abundance: Seco-lanostane triterpenoids can be minor constituents in natural sources, necessitating efficient extraction and enrichment procedures.
-
Potential for Degradation: The opened A-ring of seco-lanostane triterpenoids may render them susceptible to degradation under certain conditions, such as exposure to strong acids or bases, and potentially on acidic stationary phases like silica (B1680970) gel.
-
Multi-Step Purification Requirement: Achieving high purity typically requires a multi-step chromatographic approach, often combining normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography.[1][2]
-
Crystallization Difficulties: The conformational flexibility of the seco-lanostane skeleton can sometimes hinder crystallization, making it difficult to obtain high-purity crystalline material.
Q2: What are the initial steps for developing a purification strategy for a novel seco-lanostane triterpenoid?
A2: A systematic approach is recommended:
-
Literature Review: Search for existing purification protocols for similar seco-lanostane or lanostane (B1242432) triterpenoids from the same or related natural sources.
-
Preliminary Analysis: Utilize analytical techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to assess the complexity of the crude extract and identify the target compound(s).
-
Solvent System Screening (TLC): Use TLC to screen various solvent systems for optimal separation on both normal-phase (silica gel) and reversed-phase plates. This will guide the selection of mobile phases for column chromatography.
-
Initial Fractionation: Employ flash column chromatography on silica gel for a rapid, initial fractionation of the crude extract.
-
Further Purification: Subject the enriched fractions to further chromatographic steps, such as preparative HPLC on a C18 column, to isolate the pure compound.
Q3: How can I address the co-elution of isomeric seco-lanostane triterpenoids?
A3: The separation of isomers is a common challenge.[1] Consider the following strategies:
-
Optimize Chromatographic Conditions:
-
Mobile Phase Modification: Fine-tune the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water, and the addition of small amounts of modifiers like formic acid or acetic acid, can improve resolution.[3]
-
Column Selection: Experiment with different stationary phases. A C30 column, for instance, can offer different selectivity for triterpenoids compared to a C18 column.
-
Temperature Control: Adjusting the column temperature can alter selectivity and improve the separation of closely eluting peaks.
-
-
Alternative Chromatographic Techniques: Consider techniques like High-Speed Counter-Current Chromatography (HSCCC), which separates compounds based on their differential partitioning between two immiscible liquid phases and can be effective for separating structurally similar compounds.
Troubleshooting Guides
Column Chromatography (Silica Gel)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation / Overlapping Bands | - Inappropriate solvent system. - Column overloading. - Poor column packing. | - Optimize Solvent System: Use TLC to find a solvent system that gives good separation (Rf values between 0.2 and 0.5). - Reduce Sample Load: Load an amount of crude extract that is typically 1-5% of the silica gel weight. - Improve Packing: Ensure the silica gel is packed uniformly without any cracks or channels. |
| Compound Streaking / Tailing | - Compound is too polar for the chosen solvent system. - Interaction with acidic silica gel. - Sample is overloaded. | - Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent. - Use Deactivated Silica: Consider using silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. - Dilute the Sample: Ensure the sample is loaded in a minimal volume of solvent and is not too concentrated. |
| Compound Irreversibly Sticking to the Column | - Compound is highly polar. - Compound degradation on silica gel. | - Use a More Polar Eluent: Flush the column with a highly polar solvent like methanol (B129727). - Test for Stability: Spot the compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if degradation spots appear. If unstable, consider using a different stationary phase like alumina (B75360) or reversed-phase silica. |
| Low Recovery of the Target Compound | - Incomplete elution from the column. - Degradation on the column. - Adsorption to glassware. | - Ensure Complete Elution: After the main fractions are collected, flush the column with a stronger solvent to check for any remaining compound. - Assess Stability: As mentioned above, check for stability on silica. - Silanize Glassware: For particularly "sticky" compounds, using silanized glassware can reduce adsorption. |
Preparative HPLC (Reversed-Phase)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution of Isomers | - Suboptimal mobile phase. - Inappropriate column chemistry. - Column temperature not optimized. | - Adjust Mobile Phase: Modify the organic solvent-to-water ratio. Small changes can have a significant impact on resolution. Try different organic modifiers (acetonitrile vs. methanol). - Try a Different Column: A C30 column may provide better separation for triterpenoids than a C18. Phenyl-hexyl columns can also offer different selectivity. - Vary Temperature: Experiment with column temperatures between 25°C and 40°C. |
| Peak Fronting or Tailing | - Column overloading. - Inappropriate pH of the mobile phase for ionizable compounds. - Column degradation. | - Reduce Injection Volume/Concentration: Overloading is a common issue in preparative HPLC. - Buffer the Mobile Phase: If your seco-lanostane has acidic or basic functional groups, buffering the mobile phase can improve peak shape. - Flush or Replace Column: Flush the column with a strong solvent. If performance does not improve, the column may need replacement. |
| Low Yield/Recovery | - Compound precipitation on the column. - Incomplete elution. - Degradation during the run. | - Ensure Solubility: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible. - Implement a Gradient Wash: After the main peak has eluted, include a steep gradient to a strong solvent to elute any remaining compounds. - Check for Stability: Assess the stability of the compound in the mobile phase over the duration of the chromatographic run. |
Quantitative Data Summary
While specific purification yields for seco-lanostane triterpenoids are sparsely reported and highly dependent on the source material and methods used, the following table provides an illustrative example of yields that might be expected at different stages of purification for lanostane-type triterpenoids from a fungal source.
| Purification Stage | Starting Material | Typical Yield (by weight) | Purity (Approximate) |
| Crude Extract | 1 kg dried fungal bodies | 30 - 50 g | < 5% |
| Silica Gel Column Chromatography (Fraction) | 10 g crude extract | 500 - 1000 mg | 20 - 40% |
| Sephadex LH-20 Chromatography (Fraction) | 500 mg silica gel fraction | 100 - 200 mg | 60 - 80% |
| Preparative HPLC | 100 mg Sephadex fraction | 10 - 30 mg | > 95% |
Note: These values are estimates and can vary significantly.
Experimental Protocols
Protocol 1: General Extraction of Seco-Lanostane Triterpenoids from Fungal Material
-
Material Preparation: Dry the fungal material (e.g., fruiting bodies of Ganoderma species) at 40-50°C to a constant weight and grind into a fine powder.
-
Extraction:
-
Macerate the powdered material in 95% ethanol (B145695) at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 24-48 hours.[3]
-
Alternatively, perform reflux extraction with 95% ethanol for 2-3 hours.
-
-
Concentration: Filter the ethanol extract to remove solid particles. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Multi-Step Chromatographic Purification
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Prepare a silica gel column (200-300 mesh) in a suitable non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with hexane-ethyl acetate (B1210297) mixtures and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate-methanol mixtures.
-
Collect fractions and monitor by TLC to pool fractions containing the target compound(s).
-
-
Intermediate Purification (Sephadex LH-20):
-
Dissolve the enriched fraction from the silica gel column in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol to remove pigments and other impurities.
-
-
Final Purification (Preparative Reversed-Phase HPLC):
-
Column: C18, 10 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid.
-
Gradient Program: A typical gradient might start with a lower percentage of acetonitrile, increasing to a higher percentage over 30-60 minutes to elute compounds with increasing hydrophobicity.[3]
-
Detection: UV detection at 210 nm and/or 254 nm.
-
Inject the semi-purified fraction and collect the peak corresponding to the pure seco-lanostane triterpenoid.
-
Evaporate the solvent to obtain the pure compound.
-
Visualizations
References
- 1. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of the Lanostane Triterpenes Pholiols L–S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Kadsuric acid stability under different pH and temperature conditions
Technical Support Center: Kadsuric Acid Stability
Disclaimer: Publicly available, quantitative stability data for this compound under varying pH and temperature conditions is limited. This guide provides a framework for researchers to design and execute their own stability studies based on established methodologies for other organic acids.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A1: this compound is generally considered stable under standard ambient conditions (room temperature). For long-term storage, it is recommended to store the compound between +2°C and +8°C in a tightly closed container, protected from moisture[1][2].
Q2: How can I determine the stability of this compound at a specific pH and temperature?
A2: A stability study should be conducted. This typically involves dissolving this compound in buffers of different pH values, incubating them at various temperatures, and monitoring the concentration of the parent compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC)[3][4].
Q3: What are the typical stress conditions used in a forced degradation study?
A3: Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method. Typical conditions include[3][4]:
-
Acidic Hydrolysis: e.g., 0.1 M to 1 M HCl at elevated temperatures.
-
Basic Hydrolysis: e.g., 0.001 M to 0.1 M NaOH at elevated temperatures.
-
Oxidation: e.g., 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at temperatures ranging from 40°C to 80°C.
-
Photostability: Exposing the compound to UV and fluorescent light.
Q4: Which analytical methods are suitable for stability testing of this compound?
A4: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and effective method for the stability testing of organic acids[3]. This method can separate the parent compound from its degradation products. The method must be validated according to ICH guidelines to ensure it is "stability-indicating"[3].
Q5: How do I determine the degradation kinetics of this compound?
A5: The degradation kinetics can be determined by plotting the concentration of this compound versus time under specific pH and temperature conditions. The data can then be fitted to kinetic models, such as zero-order or first-order kinetics, to determine the degradation rate constant (k)[5][6][7]. The Arrhenius equation can be used to describe the effect of temperature on the degradation rate[6][7].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study[4]. |
| This compound is highly stable under the tested conditions. | This is a valid result. Document the stability. | |
| Degradation is too rapid to measure accurately. | Stress conditions are too harsh. | Decrease the concentration of the stressor, the temperature, or the sampling time points. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column degradation due to extreme pH. | Use a pH-stable column and operate within the manufacturer's recommended pH range. | |
| Incompatible mobile phase or column. | Experiment with different column chemistries (e.g., C18, C8) and mobile phase compositions (e.g., different organic modifiers, buffers). | |
| Variable results between replicate experiments. | Inconsistent sample preparation. | Ensure accurate and consistent preparation of stock solutions, buffers, and dilutions. |
| Fluctuation in instrument temperature. | Use a column oven to maintain a consistent temperature. | |
| Sample instability in the autosampler. | If samples degrade at room temperature, use a cooled autosampler. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). Dilute the stock solution with each buffer to a final known concentration.
-
Incubation: Aliquot the solutions into vials and incubate them at a constant temperature (e.g., 25°C, 40°C, 60°C).
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial. Quench the degradation if necessary (e.g., by neutralizing the pH or cooling on ice).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH and temperature condition. Determine the degradation kinetics and half-life (t½).
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for a specified period.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound in an oven at a high temperature (e.g., 70°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
Analysis: For each condition, analyze the stressed sample by HPLC to observe the extent of degradation and the formation of degradation products.
Data Presentation Templates
Table 1: Stability of this compound at Various pH and Temperature Conditions
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Remaining | Degradation Rate Constant (k) | Half-life (t½) |
| 2 | 25 | |||||
| 7 | 25 | |||||
| 9 | 25 | |||||
| 2 | 40 | |||||
| 7 | 40 | |||||
| 9 | 40 |
Table 2: Results of Forced Degradation Study
| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl, 60°C | 8 hours | |||
| 0.1 M NaOH, 60°C | 4 hours | |||
| 3% H₂O₂, RT | 24 hours | |||
| Solid, 70°C | 48 hours | |||
| UV Light | 24 hours |
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. uwm.edu [uwm.edu]
- 2. Lauric acid | 143-07-7 [chemicalbook.com]
- 3. questjournals.org [questjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Degradation kinetics of glucuronic acid in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of ascorbic acid loss during hot water blanching of fluted pumpkin (Telfairia occidentalis) leaves - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity in Kadsuric acid experiments
Welcome to the technical support center for uric acid bioactivity experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the measurement and interpretation of uric acid bioactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may lead to unexpectedly low or inconsistent bioactivity readings in your uric acid experiments.
Question 1: Why are my uric acid readings lower than expected in my colorimetric/fluorometric assay?
Answer: Several factors can contribute to lower-than-expected uric acid readings. Here's a troubleshooting guide to help you identify the potential cause:
-
Reagent Preparation and Storage:
-
Improper Reagent Preparation: Ensure all reagents, including the assay buffer, enzyme mix, and probe, are prepared according to the manufacturer's protocol. Inaccurate dilutions can significantly impact results.[1][2]
-
Reagent Degradation: Check the expiration dates of your kit components. Store all reagents at the recommended temperatures to prevent degradation. For instance, reconstituted enzyme mixes may have a limited shelf life.
-
Light Sensitive Probes: Some fluorescent probes are light-sensitive. Ensure they are protected from light during storage and incubation steps.[1]
-
-
Sample Handling and Storage:
-
Improper Sample Storage: Uric acid in serum is stable for a limited time at room temperature and for longer periods at 4°C or -20°C.[3][4][5] Avoid repeated freeze-thaw cycles.
-
Incorrect Sample pH: The optimal pH for many uric acid assays is between 7 and 8.[1] For urine samples, it's recommended to adjust the pH to >8 to prevent urate precipitation.[6]
-
-
Experimental Procedure:
-
Inaccurate Pipetting: Ensure accurate pipetting of standards, samples, and reagents. Small volume errors can lead to significant variations in results.
-
Incorrect Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[1][2]
-
Instrument Settings: Verify that the microplate reader is set to the correct wavelength for absorbance or excitation/emission for fluorescence.[2][7]
-
-
Interfering Substances:
-
Ascorbic Acid (Vitamin C): Ascorbic acid is a known interfering substance in peroxidase-based uric acid assays, leading to falsely low readings.[3][4][8] Some kits include ascorbate (B8700270) oxidase to mitigate this interference.[6]
-
Bilirubin (B190676) and Hemolysis: High levels of bilirubin (icterus) and hemolysis can interfere with colorimetric readings.[4][9]
-
Lipemia: Grossly lipemic (cloudy) samples can also cause falsely elevated readings.[4][9]
-
Question 2: My uric acid standard curve is not linear. What could be the cause?
Answer: A non-linear standard curve can be due to several reasons:
-
Errors in Standard Preparation:
-
Inaccurate Serial Dilutions: Double-check the calculations and pipetting for your serial dilutions.
-
Uric Acid Solubility Issues: Uric acid has low water solubility, which is pH-dependent.[10][11][12][13] Ensure the uric acid standard is fully dissolved in the appropriate buffer as specified in the protocol. Using a buffer with a pH around 9.0 can aid in solubilization.[13]
-
-
Assay Conditions:
-
Substrate Depletion: At very high uric acid concentrations, the enzyme may become saturated, leading to a plateau in the signal.
-
Incorrect Blanking: Ensure you are using the correct blank (reagent blank or sample blank as appropriate) to subtract background signal.
-
-
Instrument Issues:
-
Reader Malfunction: Check the performance of the microplate reader using a standard validation plate if available.
-
Question 3: I am observing high variability between my replicate wells. What are the common causes?
Answer: High variability between replicates often points to inconsistencies in the experimental procedure:
-
Pipetting Inaccuracy: This is a very common cause. Ensure your pipettes are calibrated and that you are using proper pipetting techniques to dispense equal volumes into each well.
-
Inadequate Mixing: Ensure thorough mixing of reagents and samples in each well.
-
Temperature Gradients: Uneven temperature across the microplate during incubation can lead to variations in reaction rates. Ensure the plate is incubated in a stable temperature environment.
-
Well-to-Well Contamination: Be careful to avoid cross-contamination between wells when adding reagents or samples.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data encountered in uric acid experiments.
Table 1: Normal Uric Acid Concentration Ranges in Biological Fluids
| Biological Fluid | Male | Female | Reference(s) |
| Serum (mg/dL) | 4.0 - 8.5 | 2.7 - 7.3 | [14] |
| Serum (mmol/L) | 0.24 - 0.51 | 0.16 - 0.43 | [14] |
| Urine (mg/24h) | 250 - 750 | 250 - 750 | [14] |
| Urine (mmol/day) | 1.48 - 4.43 | 1.48 - 4.43 | [14] |
Table 2: Example IC50 Values for URAT1 Inhibitors
| Compound | Assay Type | Cell Line | IC50 | Reference(s) |
| Osthol | Uric Acid Uptake | HEK293/PDZK1 | 78.8 µM | [15] |
| Benzbromarone | Fluorescence-based | HEK293 | 0.2 µM | [15] |
| Probenecid | Uric Acid Uptake | HEK293 | 15.3 µM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving uric acid.
Protocol 1: Colorimetric Uric Acid Assay
This protocol is a generalized procedure based on commercially available kits that utilize a uricase/peroxidase-coupled reaction.
Objective: To determine the concentration of uric acid in biological samples.
Materials:
-
Microplate reader capable of measuring absorbance at 520-570 nm.[2][7]
-
96-well clear flat-bottom microplate.
-
Uric Acid Assay Kit (containing Uric Acid Standard, Assay Buffer, Enzyme Mix, and Probe).
-
Biological samples (e.g., serum, plasma, urine).
-
Precision pipettes.
Procedure:
-
Reagent Preparation:
-
Sample Preparation:
-
Assay Procedure:
-
Add 40-50 µL of each standard and sample to separate wells of the 96-well plate.[1][2]
-
Prepare a Master Reaction Mix containing the Assay Buffer, Enzyme Mix, and Probe according to the kit's protocol.
-
Add 200 µL of the Master Reaction Mix to each well.[2]
-
Mix gently by shaking the plate for a few seconds.
-
Incubate the plate for 10-30 minutes at 37°C, protected from light.[1][2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 520 nm or 570 nm).[2][7]
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the standard curve (absorbance vs. uric acid concentration).
-
Determine the uric acid concentration in the samples from the standard curve.
-
Protocol 2: Cell-Based Uric Acid Uptake Assay for URAT1 Inhibitor Screening
This protocol describes a method to screen for inhibitors of the urate transporter 1 (URAT1) using a cell-based assay.
Objective: To evaluate the inhibitory effect of test compounds on URAT1-mediated uric acid uptake.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1).
-
Parental HEK293 cells (as a negative control).
-
Cell culture medium and reagents.
-
24-well or 96-well cell culture plates.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Uric Acid solution.
-
Test compounds and a known URAT1 inhibitor (e.g., Probenecid) as a positive control.
-
LC-MS/MS system for uric acid quantification.
Procedure:
-
Cell Culture and Seeding:
-
Culture hURAT1-expressing HEK293 cells and parental HEK293 cells under standard conditions.
-
Seed the cells into 24-well or 96-well plates and allow them to form a confluent monolayer.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in Assay Buffer.
-
Wash the cell monolayers twice with pre-warmed Assay Buffer.
-
Pre-incubate the cells with the test compounds or control for a specified time (e.g., 10-30 minutes) at 37°C.
-
-
Uric Acid Uptake:
-
Initiate the uptake reaction by adding the uric acid solution (at a final concentration, e.g., 50 µM) to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes).
-
-
Termination and Lysis:
-
Stop the reaction by rapidly aspirating the uric acid solution and washing the cells three times with ice-cold Assay Buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., methanol).
-
-
Quantification and Data Analysis:
-
Collect the cell lysates and quantify the intracellular uric acid concentration using LC-MS/MS.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. raybiotech.com [raybiotech.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. atlas-medical.com [atlas-medical.com]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. Interference of Ascorbic Acid on Uric Acid Determination by Uricase-Peroxidase Reaction and Elimination of Its Interference with Use of Ascorbate Oxidase [jstage.jst.go.jp]
- 9. Interference in autoanalyzer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. A solubility problem in the preparation of uric acid standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. benchchem.com [benchchem.com]
How to prevent degradation of Kadsuric acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Kadsuric acid during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a naturally occurring bioactive compound isolated from Kadsura coccinea.[1] Its therapeutic potential in research and drug development necessitates maintaining its structural integrity and purity. Degradation can lead to a loss of biological activity and the formation of impurities, which can compromise experimental results and safety.
Q2: What are the primary factors that can cause the degradation of this compound?
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure as a complex organic acid and general knowledge of natural product stability, the primary factors contributing to its degradation are likely:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to decomposition.[2][3]
-
Light: Exposure to UV or visible light can induce photochemical reactions, causing structural changes.[2][3]
-
Oxygen: Oxidative processes can alter the molecule, particularly at sites of unsaturation or other sensitive functional groups.[3]
-
pH: As an acid, the stability of this compound can be influenced by the pH of its environment. Extreme pH values may catalyze hydrolysis or other reactions.[3]
-
Humidity: Moisture can facilitate hydrolytic degradation.[2][3]
Q3: What are the ideal storage conditions for solid this compound?
For long-term stability of solid this compound, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of chemical degradation. |
| Light | Protected from light (amber vials) | Prevents photochemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation. |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and oxygen. |
| Humidity | Low humidity environment (desiccator) | Reduces the risk of hydrolysis.[2] |
Q4: How should I store solutions of this compound?
Solutions are generally less stable than the solid form. If you must store this compound in solution, follow these guidelines:
-
Solvent: Use a high-purity, anhydrous solvent in which this compound is stable. The choice of solvent can impact stability; preliminary stability studies are recommended.
-
Temperature: Store at -80°C for long-term storage. For short-term storage (a few days), -20°C may be acceptable.
-
Aliquoting: Divide solutions into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Container: Use amber glass vials with tight-fitting caps (B75204) to protect from light and solvent evaporation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an assay | Degradation of this compound stock. | 1. Prepare a fresh stock solution from solid material. 2. Assess the purity of the old stock solution using an appropriate analytical method (e.g., HPLC). 3. Review storage conditions of the old stock against recommended guidelines. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation or contamination. | 1. Confirm the identity of the new peaks if possible (e.g., using LC-MS). 2. If degradation is confirmed, discard the stock and prepare a new one under optimal conditions. 3. If contamination is suspected, review handling procedures and solvent purity. |
| Change in color or physical appearance of solid this compound | Significant degradation. | Do not use the material. Procure a new batch of this compound. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 50-100 µg/mL with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B, then increase the percentage of B over time to elute the compound. A typical gradient might be 50-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 210 nm, 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and sensitive aspects of the molecule.
Method:
-
Prepare several aliquots of a this compound solution (e.g., 1 mg/mL in a suitable solvent).
-
Expose each aliquot to one of the following stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate at 80°C for 48 hours (in solid state and in solution).
-
Photolytic: Expose to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, along with an unstressed control sample, by HPLC (as described in Protocol 1) to assess the extent of degradation and the formation of degradation products.
Visualizations
Caption: Potential Degradation Pathways for this compound.
References
Technical Support Center: Scaling Up the Isolation of Kadsura-Derived Triterpenoid Acids for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up isolation of Kadsura-derived triterpenoid (B12794562) acids, such as the putative Kadsuric acid, for preclinical studies. The information is based on established methods for isolating analogous compounds from the Kadsura genus.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for the initial extraction of triterpenoid acids from Kadsura plant material?
A1: Based on studies of various Kadsura species, an 80% ethanol (B145695) solution is commonly used for the initial extraction of triterpenoids. Other solvents such as methanol (B129727) and acetone (B3395972) have also been employed. The choice of solvent can influence the extraction efficiency of specific compounds. For scaling up, factors such as cost, safety, and the potential for co-extraction of impurities should be considered.
Q2: What are the major classes of compounds typically co-extracted with triterpenoid acids from Kadsura?
A2: Lignans and other terpenoids are the main chemical constituents co-extracted from Kadsura species.[1] Depending on the solvent system used, pigments, fatty acids, and sterols may also be present in the crude extract.
Q3: What chromatographic techniques are most suitable for the purification of Kadsura-derived triterpenoid acids?
A3: A multi-step chromatographic approach is typically necessary. This often involves initial fractionation using silica (B1680970) gel column chromatography. Further purification can be achieved using preparative reversed-phase high-performance liquid chromatography (prep-RPLC) and supercritical fluid chromatography (prep-SFC).[2] Sephadex LH-20 chromatography is also utilized for separating compounds based on molecular size.[3]
Q4: Are there any known stability issues with triterpenoid acids from Kadsura during isolation?
A4: While specific stability data for "this compound" is unavailable, triterpenoids are generally stable compounds. However, prolonged exposure to high temperatures or harsh acidic or basic conditions during extraction and purification should be avoided to prevent potential degradation or isomerization.
Q5: What are the reported biological activities of compounds isolated from Kadsura species?
A5: Compounds isolated from Kadsura have demonstrated a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-HIV, and neuroprotective effects.[1][4][5] Extracts from Kadsura have been shown to influence several key signaling pathways, including NF-κB, JAK2/STAT3, PI3K-Akt, MAPK, and SIRT1/PPARγ/GLUT1.[6][7][8]
Troubleshooting Guides
Issue 1: Low Yield of Target Compound in the Crude Extract
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | - Optimize Solvent-to-Solid Ratio: Ensure a sufficient volume of solvent is used to thoroughly penetrate the plant material. - Increase Extraction Time/Repetitions: Perform multiple extraction cycles (e.g., 2-3 times) to maximize the recovery of the target compound. - Particle Size Reduction: Grind the dried plant material to a fine powder to increase the surface area for solvent extraction. |
| Improper Solvent Choice | - Solvent Polarity: Experiment with solvents of varying polarities (e.g., ethanol, methanol, acetone, or mixtures with water) to find the optimal system for your specific triterpenoid acid. |
| Degradation of Target Compound | - Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a controlled temperature. |
Issue 2: Difficulty in Separating the Target Compound from Co-eluting Impurities
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Compounds | - Orthogonal Separation Techniques: Combine different chromatographic methods that separate based on different principles. For example, follow normal-phase silica gel chromatography with reversed-phase HPLC.[2] - Gradient Elution Optimization: Fine-tune the gradient profile in HPLC by adjusting the solvent composition and slope to improve resolution. |
| Overloading of the Chromatographic Column | - Reduce Sample Load: Inject a smaller amount of the sample onto the column to prevent band broadening and improve separation. - Scale-Up Column Dimensions: For preparative scale, use a column with a larger diameter and appropriate particle size. |
| Presence of Isomeric Compounds | - High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a high-resolution column. - Alternative Chromatographic Modes: Explore other techniques like supercritical fluid chromatography (SFC), which can offer different selectivity for isomers.[2] |
Issue 3: Poor Purity of the Final Isolated Compound
| Possible Cause | Troubleshooting Step |
| Incomplete Removal of Impurities | - Multiple Purification Steps: It is highly likely that a single chromatographic step will not be sufficient. A multi-step purification protocol is recommended. - Recrystallization: If the final compound is crystalline, recrystallization from a suitable solvent can be a highly effective final purification step. |
| Contamination from Solvents or Equipment | - Use High-Purity Solvents: Ensure all solvents used in the final purification steps are of high purity (e.g., HPLC grade). - Thoroughly Clean Glassware and Equipment: Avoid cross-contamination by meticulously cleaning all equipment between purification steps. |
Data Presentation
Table 1: Extraction Yields of Bioactive Compounds from Kadsura Species (Illustrative Examples)
| Species | Plant Part | Extraction Solvent | Yield of Crude Extract (%) | Isolated Compound(s) | Yield of Pure Compound (mg/kg of dry plant material) |
| Kadsura coccinea | Roots | 80% Ethanol | Not specified | Heilaohuacids A and B | 1 (5.8 mg), 2 (6.1 mg) |
| Kadsura heteroclita | Stems | Not specified | Not specified | Xuetonlignan D | 1.6 mg |
| Piper kadsura | Not specified | Methanol | Not specified | Kadsurenone, Wallichinine, etc. | Not specified |
Note: The yields are highly dependent on the specific plant material, extraction method, and purification protocol.
Experimental Protocols
General Protocol for Extraction and Isolation of Triterpenoid Acids from Kadsura
This protocol is a generalized procedure based on methods reported for the isolation of triterpenoids from Kadsura species.[9][10]
-
Preparation of Plant Material:
-
The dried roots or stems of the Kadsura species (e.g., 10 kg) are ground into a coarse powder.
-
-
Extraction:
-
The powdered plant material is extracted with 80% ethanol at reflux for 2 hours. This process is repeated twice.[9]
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Triterpenoid acids are often enriched in the ethyl acetate fraction.
-
-
Column Chromatography (Initial Fractionation):
-
The ethyl acetate fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):
-
Fractions enriched with the target triterpenoid acid are further purified by prep-HPLC on a C18 column.
-
A gradient of methanol and water or acetonitrile (B52724) and water is commonly used as the mobile phase.
-
The purity of the isolated compound is assessed by analytical HPLC and its structure is confirmed by spectroscopic methods (MS, NMR).
-
Mandatory Visualization
Caption: Generalized workflow for the isolation of Kadsura-derived triterpenoid acids.
Caption: Hypothetical signaling pathway influenced by Kadsura-derived compounds.
References
- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Separation and purification of compounds from piper kadsura using preparative reversed-phase liquid chromatography and preparative supercritical fluid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Chemical constituents of Kadsura oblongifolia and evaluation of their toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genus Kadsura, a good source with considerable characteristic chemical constituents and potential bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpenes from Kadsura coccinea attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Network Pharmacology Study and In Vitro Evaluation of the Bioactive Compounds of Kadsura coccinea Leaf Extract for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piper Kadsura Extract and its Bioactive Components Attenuates Aβ25-35-Induced Neurotoxicity by Modulating Glycolysis and Activating the SIRT1/PPARγ/GLUT1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]
- 10. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
Technical Support Center: Refinement of Cell-Based Assays for Kadsuric Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining cell-based assays for Kadsuric acid and related compounds. Given the limited direct literature on this compound, this guide incorporates data and methodologies from studies on structurally similar compounds, such as Kaurenoic acid, to provide a robust framework for assay development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My results with this compound are inconsistent. What are the common causes?
A1: Inconsistencies in cell-based assays with natural compounds like this compound can arise from several factors. These include variability in the purity of the compound, solvent effects, cell line instability, and issues with the assay methodology itself. It is crucial to maintain consistent cell culture practices, including using cells within a similar passage number range and ensuring they are healthy and viable before starting an experiment.
Q2: I am observing high cytotoxicity even at low concentrations of this compound. How can I troubleshoot this?
A2: High cytotoxicity at low concentrations could be due to the potent nature of the compound or experimental artifacts. Ensure that the solvent used to dissolve the this compound is not contributing to the toxicity by running a solvent control. Additionally, consider the possibility of compound precipitation at higher concentrations, which can interfere with assay readings. It is also important to select an appropriate cytotoxicity assay, as some, like the MTT assay, can be prone to interference from plant-derived compounds.
Q3: Which cell viability assay is most suitable for this compound?
A3: While the MTT assay is common, it can yield false-positive results with some plant extracts. Alternative assays that are often more reliable for natural products include the Neutral Red uptake assay, which measures lysosomal integrity, and ATP-based assays that quantify cellular metabolic activity. The choice of assay should be guided by the expected mechanism of action of this compound.
Q4: How can I investigate the anti-inflammatory effects of this compound?
A4: To study anti-inflammatory properties, you can use cell-based models that mimic inflammation. A common approach is to stimulate cells (e.g., macrophages like RAW 264.7 or human peripheral blood mononuclear cells) with an inflammatory agent like lipopolysaccharide (LPS) and then treat them with this compound. You can then measure the production of inflammatory mediators such as nitric oxide (NO), and cytokines like TNF-α and IL-6. The underlying mechanism can be explored by investigating signaling pathways like NF-κB and MAPK.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in viability/cytotoxicity assay | - Compound interference with assay reagents.- Microbial contamination. | - Run a compound-only control (no cells) to check for direct interaction with assay reagents.- Regularly test cell cultures for mycoplasma contamination.- Consider using an alternative assay with a different detection principle. |
| Poor dose-response curve | - Inappropriate concentration range.- Compound instability or precipitation. | - Perform a broad-range dose-finding study to identify the optimal concentration range.- Visually inspect wells for any signs of precipitation.- Assess the stability of this compound in your culture medium over the experiment's duration. |
| Inconsistent IC50 values | - Variation in cell seeding density.- Differences in treatment incubation time. | - Optimize and standardize the initial cell seeding density to ensure consistent cell numbers at the time of treatment.- Precisely control the incubation time with this compound for all experiments. |
| Unexpected increase in viability at high concentrations | - Compound may have antioxidant properties that interfere with redox-based assays (e.g., MTT).- Compound may be colored and interfere with absorbance readings. | - Switch to a non-redox-based assay such as an ATP-based luminescence assay or a dye-exclusion method like Trypan Blue.- Include appropriate blank controls to subtract background absorbance from the compound itself. |
Experimental Protocols
Cytotoxicity Assessment using the MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Quantitative Data Summary
The following table provides a template for summarizing cytotoxicity data for this compound against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| HeLa | Cervical Cancer | Data to be determined experimentally |
| MCF-7 | Breast Cancer | Data to be determined experimentally |
| A549 | Lung Cancer | Data to be determined experimentally |
| HT-29 | Colon Cancer | Data to be determined experimentally |
| HepG2 | Liver Cancer | Data to be determined experimentally |
Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing this compound's Effects
The following diagram outlines a typical experimental workflow for characterizing the biological activity of this compound.
Caption: A typical workflow for evaluating this compound's bioactivity.
Proposed Anti-inflammatory Signaling Pathway of this compound
Based on studies of similar compounds like Kaurenoic acid, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]
Caption: Proposed inhibition of the NF-κB pathway by this compound.
References
Addressing matrix effects in Kadsuric acid LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Kadsuric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a bioactive lignan (B3055560) found in plants of the Kadsura genus, which are used in traditional medicine.[1][2] Lignans (B1203133) from Kadsura species have shown various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][3][4] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its therapeutic potential.
Q2: What are the main challenges in the LC-MS analysis of this compound?
A2: The primary challenge in the LC-MS analysis of this compound, like many compounds derived from complex matrices such as plasma or herbal extracts, is the matrix effect .[5][6][7] Matrix effects can cause ion suppression or enhancement, leading to inaccurate and imprecise quantification.[5][8] Other challenges include achieving adequate sensitivity, chromatographic resolution from other closely related lignans, and finding a suitable internal standard.[9]
Q3: What is a matrix effect and how does it affect my results?
A3: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[5][6][7] This can lead to either a suppressed (decreased) or enhanced (increased) signal for this compound, even when the concentration is constant. Consequently, matrix effects can significantly impact the accuracy, precision, and reproducibility of your quantitative results.[8]
Q4: How can I assess the presence of matrix effects in my this compound analysis?
A4: The most common method to quantitatively assess matrix effects is the post-extraction spike method .[5][8] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of a pure standard solution at the same concentration. The ratio of these peak areas, known as the Matrix Factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[5]
Q5: What is the best way to compensate for matrix effects?
A5: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[10] A SIL-IS is a form of this compound where some atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Since it is chemically almost identical to the analyte, it co-elutes and experiences the same matrix effects, allowing for reliable correction of the signal. If a SIL-IS is not available, a structural analogue can be used, but with careful validation to ensure it behaves similarly to the analyte.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LC-MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Co-eluting interferences. 4. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH. Since this compound is an acidic compound, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Optimize the chromatographic gradient to better separate this compound from interfering peaks. 4. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. |
| Low Signal Intensity or High LLOQ | 1. Ion suppression due to matrix effects. 2. Suboptimal MS source parameters. 3. Inefficient sample extraction and recovery. 4. Degradation of the analyte. | 1. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6][7] 2. Optimize ESI source parameters (e.g., capillary voltage, gas temperatures, and flow rates) by infusing a standard solution of this compound. 3. Evaluate and optimize the sample preparation method to maximize the recovery of this compound. 4. Investigate the stability of this compound under the storage and experimental conditions. |
| High Variability in Results (Poor Precision) | 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation. 3. Lack of a suitable internal standard or improper use of one. 4. Carryover from previous injections. | 1. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for sample-to-sample variations in matrix effects.[10] 2. Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. 3. If a SIL-IS is not available, select a structural analogue with similar physicochemical properties and retention time to this compound. 4. Optimize the autosampler wash procedure with a strong solvent to minimize carryover. |
| Inaccurate Results (Poor Accuracy) | 1. Uncorrected matrix effects leading to ion suppression or enhancement. 2. Calibration standards not prepared in a matching matrix. 3. Degradation of analyte in calibration standards or samples. | 1. Quantify the matrix effect and use a reliable internal standard for correction. 2. Prepare calibration standards in the same blank biological matrix as the unknown samples (matrix-matched calibration). 3. Assess the stability of this compound in the matrix and in stock solutions under the conditions of storage and analysis.[11] |
Quantitative Data Summary
The following table summarizes typical validation parameters for the LC-MS/MS analysis of lignans in biological matrices, which can serve as a reference for setting up and evaluating a method for this compound.
| Parameter | Typical Value/Range | Reference(s) |
| Linearity (r²) | > 0.99 | [12][13] |
| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL | [14] |
| Intra- and Inter-day Precision (%RSD) | < 15% | [13][14][15] |
| Accuracy (%Bias) | Within ±15% | [13][14][15] |
| Extraction Recovery | 83 - 90% | [16] |
| Matrix Effect | Should be minimized and compensated for with an IS. | [5][8] |
Experimental Protocols
Below are detailed methodologies for key experiments related to addressing matrix effects in this compound LC-MS analysis.
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound in the intended biological matrix.
Materials:
-
Blank biological matrix (e.g., rat plasma) from at least six different sources.
-
This compound analytical standard.
-
Internal Standard (IS) - ideally a stable isotope-labeled this compound.
-
LC-MS grade solvents (e.g., acetonitrile (B52724), methanol, water, formic acid).
-
Protein precipitation solvent (e.g., acetonitrile).
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound and IS into the reconstitution solvent at low and high concentration levels.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. In the final step, spike the extracted matrix with this compound and IS to the same low and high concentrations as in Set A.
-
Set C (Pre-Spiked Sample): Spike this compound and IS into the blank matrix at low and high concentrations before starting the sample preparation procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS MF = (Mean peak area of IS in Set B) / (Mean peak area of IS in Set A)
-
IS-Normalized MF = (MF of Analyte) / (IS MF)
-
-
Interpretation:
-
An MF or IS-Normalized MF value close to 1 indicates a negligible matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
The %RSD of the IS-Normalized MF across the different matrix lots should be < 15%.
-
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
Objective: To extract this compound from a plasma sample for LC-MS analysis.
Materials:
-
Plasma sample containing this compound.
-
Internal Standard (IS) spiking solution.
-
Ice-cold acetonitrile.
-
Centrifuge.
Procedure:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Workflow for LC-MS/MS Method Development and Matrix Effect Assessment
Caption: Workflow for developing and validating an LC-MS/MS method, including matrix effect assessment.
Decision Tree for Troubleshooting Poor LC-MS Signal
References
- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kadsura coccinea Lignan Metabolism Based on Metabolome and Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bme.psu.edu [bme.psu.edu]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. Pharmacokinetics of kadsurenone and its interaction with cyclosporin A in rats using a combined HPLC and microdialysis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of uric acid in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of kaurenoic acid in rat plasma using UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats | PLOS One [journals.plos.org]
- 16. Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study [slarc.org.cn]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Kadsuric acid from related triterpenoids during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to separate from other triterpenoids?
A1: this compound, a lanostane-type triterpenoid (B12794562), often co-exists with structurally similar compounds, including isomers, within its natural source, the genus Kadsura.[1][2][3] These related triterpenoids share the same basic carbon skeleton and similar physicochemical properties, such as polarity and molecular weight, making their separation by conventional chromatographic techniques difficult.[4] The primary challenge lies in achieving baseline resolution between these closely related molecules.
Q2: What are the recommended initial HPLC conditions for separating this compound?
A2: For initial screening and method development for this compound separation, a reversed-phase HPLC approach is recommended. A C18 or C30 column is a good starting point, as these stationary phases are effective for separating triterpenoids.[5][6][7] A gradient elution using a mobile phase of acetonitrile (B52724) and water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization for mass spectrometry, is often successful.[5][6]
Q3: What detection methods are suitable for this compound and related triterpenoids?
A3: Many triterpenoids, including likely this compound, lack strong chromophores, which can result in poor sensitivity with UV detection at standard wavelengths.[7][8] Therefore, detection at low wavelengths, such as 205-210 nm, is often necessary.[8] For higher sensitivity and specificity, especially when dealing with complex mixtures or low concentrations, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are highly recommended.[6][7]
Q4: Can mobile phase additives enhance the resolution of isomeric triterpenoids?
A4: Yes, the addition of cyclodextrins to the mobile phase has been shown to improve the resolution of oleanane (B1240867) and ursane (B1242777) type triterpenoid isomers.[9] This technique, known as coordination chromatography, could potentially be adapted for the separation of this compound from its isomers. The cyclodextrins form inclusion complexes with the analytes to different extents, leading to differential retention and improved separation.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution / Peak Tailing | 1. Inappropriate mobile phase composition. 2. Suboptimal gradient profile. 3. Column degradation or contamination. 4. Secondary interactions with the stationary phase. | 1. Optimize the mobile phase by adjusting the ratio of organic solvent to water. 2. Modify the gradient slope and duration to enhance separation of target peaks. 3. Flush the column with a strong solvent or replace it if necessary. 4. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions. |
| Co-elution of this compound with an Isomer | 1. Insufficient selectivity of the stationary phase. 2. Mobile phase not optimized for isomer separation. | 1. Switch to a column with a different selectivity, such as a C30 column, which is designed for isomeric separation.[7] 2. Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile). 3. Investigate the use of mobile phase additives like cyclodextrins.[9] |
| Low Signal Intensity / Poor Sensitivity | 1. This compound lacks a strong UV chromophore. 2. Low concentration of the analyte in the sample. | 1. Use a detector more suitable for non-chromophoric compounds, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[7] 2. If using UV detection, set the wavelength to a lower range (205-210 nm).[8] 3. Concentrate the sample prior to injection. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction or leaks. | 1. Use a column oven to maintain a constant temperature. 2. Ensure accurate and consistent preparation of the mobile phase for each run. 3. Check the HPLC system for any leaks and ensure the pump is delivering a stable flow rate. |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Resolution
This protocol outlines a general-purpose HPLC method that can be used as a starting point for the separation of this compound from related triterpenoids.
Materials:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
-
This compound standard (if available) or purified extract
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water (v/v)
-
Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)
-
-
HPLC Conditions:
-
Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or CAD/MS
-
Gradient Program:
-
0-5 min: 70% B
-
5-35 min: 70-95% B
-
35-40 min: 95% B
-
40.1-45 min: 70% B (re-equilibration)
-
-
Protocol 2: High-Resolution Separation Using a C30 Column
This protocol is designed to enhance the separation of isomeric triterpenoids.
Materials:
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (≥98%)
-
This compound standard or purified extract
-
Reversed-phase C30 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
HPLC Conditions:
-
Column: C30 reversed-phase (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)
-
Gradient Program:
-
0-10 min: 80% B
-
10-50 min: 80-100% B
-
50-55 min: 100% B
-
55.1-60 min: 80% B (re-equilibration)
-
-
Quantitative Data Summary
The following table summarizes typical validation parameters reported for HPLC methods used in the analysis of related triterpenoids, which can serve as a benchmark for methods developed for this compound.
| Parameter | Typical Value Range | Reference |
| Linearity (r²) | > 0.999 | [6] |
| Intra-day Precision (RSD) | < 2% | [6] |
| Inter-day Precision (RSD) | < 2% | [6] |
| Recovery | 96% - 104% | [6] |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL (PDA) | [8] |
| Limit of Quantitation (LOQ) | 0.24–1.78 µg/mL (PDA) | [8] |
| LOQ (CAD) | < 2 ng on column | [7] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genus Kadsura, a good source with considerable characteristic chemical constituents and potential bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative determination of lanostane triterpenes in Fomes officinalis and their fragmentation study by HPLC-ESI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Oral Bioavailability of Poorly Soluble Weak Acids (e.g., Kadsuric Acid)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of poorly soluble weak acid compounds, exemplified by Kadsuric Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate oral bioavailability for this compound?
A1: The oral delivery of this compound, a poorly soluble weak acid, faces several significant hurdles. The primary challenges include its low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and potentially poor membrane permeability.[1][2] Furthermore, like many orally administered drugs, it may be subject to first-pass metabolism in the liver, which can reduce the amount of active compound reaching systemic circulation.[3] The acidic environment of the stomach can also pose a stability challenge for acid-labile drugs.[1]
Q2: What are the initial formulation strategies to consider for enhancing the oral bioavailability of this compound?
A2: For a Biopharmaceutics Classification System (BCS) Class II or IV compound like this compound (low solubility), several formulation strategies can be employed to improve its dissolution rate and, consequently, its oral absorption.[3] These include:
-
Particle Size Reduction: Techniques like micronization and nanocrystal formation increase the surface area of the drug, leading to a faster dissolution rate.[4][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create amorphous solid dispersions, which have higher apparent solubility and dissolution rates compared to the crystalline drug.[6][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be formulated to carry the drug in a lipidic vehicle, which forms a fine emulsion in the GI tract, facilitating absorption.[8]
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.[3]
Q3: How can I assess the in vitro dissolution of my this compound formulation?
A3: In vitro dissolution testing is a critical step to predict the in vivo performance of your formulation. Standard dissolution apparatus (e.g., USP Apparatus 2 - paddle method) should be used. It is crucial to use biorelevant dissolution media that mimic the pH and composition of the gastrointestinal fluids, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). For poorly soluble compounds, the inclusion of surfactants in the media may be necessary to achieve sink conditions.
Q4: What in vivo models are appropriate for evaluating the oral bioavailability of this compound formulations?
A4: Rodent models, particularly Sprague-Dawley rats, are commonly used for initial in vivo pharmacokinetic (PK) studies.[9][10] These studies typically involve oral administration of the formulation followed by serial blood sampling to determine the plasma concentration-time profile of this compound. Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are then calculated to assess the extent and rate of absorption.[9][10]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Formulation in vitro
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate particle size reduction. | Further reduce the particle size of the drug substance using techniques like jet milling or high-pressure homogenization to create nanocrystals. | Increased surface area leading to a faster dissolution rate. |
| Drug recrystallization from an amorphous solid dispersion. | Screen for a more suitable polymer carrier that has better miscibility with this compound. Also, check for appropriate storage conditions (temperature and humidity) to prevent recrystallization. | A stable amorphous solid dispersion with sustained enhanced solubility. |
| Poor wetting of the drug particles. | Incorporate a suitable surfactant or wetting agent into the formulation. | Improved contact between the drug particles and the dissolution medium, leading to faster dissolution. |
| Inappropriate dissolution medium. | Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that better reflect the conditions in the human gut. | A more accurate prediction of in vivo dissolution and absorption. |
Issue 2: Low Oral Bioavailability in Animal Studies Despite Good in vitro Dissolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor membrane permeability. | Conduct in vitro permeability studies using Caco-2 cell monolayers to assess the intrinsic permeability of this compound. Consider co-administration with a permeation enhancer. | Understanding if permeability is the rate-limiting step and identifying strategies to improve it. |
| Significant first-pass metabolism. | Perform in vitro metabolism studies using liver microsomes to identify the major metabolic pathways.[9][10] Consider co-administration with a metabolic inhibitor if appropriate for the therapeutic context.[11][12] | Identification of metabolic liabilities and potential strategies to bypass or inhibit first-pass metabolism. |
| Efflux by transporters (e.g., P-glycoprotein). | Use in vitro cell-based assays with and without P-gp inhibitors to determine if this compound is a substrate for efflux transporters. | Confirmation of efflux as a mechanism of low bioavailability and the potential for using P-gp inhibitors in the formulation. |
| Instability in the GI tract. | Assess the stability of this compound at different pH values corresponding to the stomach and intestine. | Determination of drug degradation and the need for protective formulation strategies like enteric coating. |
Data Presentation
Table 1: Comparison of Formulation Strategies on the Aqueous Solubility of a Model Weak Acid Compound
| Formulation Strategy | Solubility Enhancement (Fold Increase vs. Pure Drug) | Reference |
| Micronization | 2 - 5 | [3] |
| Nanocrystals | 10 - 50 | [5] |
| Amorphous Solid Dispersion (with PVP K30) | 50 - 100 | [7] |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 100 | [8] |
| Complexation (with HP-β-CD) | 20 - 70 | [3] |
Table 2: Pharmacokinetic Parameters of a Model Weak Acid Compound in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Coarse Powder | 50 | 150 ± 35 | 4.0 ± 1.2 | 850 ± 150 | 100 | [5] |
| Nanocrystals | 50 | 645 ± 98 | 1.5 ± 0.5 | 3655 ± 450 | 430 | [5] |
| Solid Dispersion | 50 | 820 ± 120 | 1.0 ± 0.4 | 4500 ± 510 | 529 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanocrystals by Anti-Solvent Precipitation
-
Dissolve this compound: Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol) to a concentration of 10 mg/mL.
-
Prepare Anti-Solvent: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
Precipitation: Under high-speed homogenization (e.g., 10,000 rpm), rapidly inject the drug solution into the anti-solvent solution.
-
Solvent Removal: Continue homogenization for 30 minutes to allow for particle size reduction and then evaporate the organic solvent under reduced pressure.
-
Characterization: Characterize the resulting nanocrystal suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Lyophilization (Optional): For a solid dosage form, the nanocrystal suspension can be freeze-dried with a cryoprotectant (e.g., trehalose) to obtain a powder.
Protocol 2: In Vitro Permeability Assay using Caco-2 Cell Monolayers
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
Apical to Basolateral (A-B): Add the this compound formulation to the apical (donor) side and collect samples from the basolateral (receiver) side at predetermined time points.
-
Basolateral to Apical (B-A): Add the this compound formulation to the basolateral (donor) side and collect samples from the apical (receiver) side to assess active efflux.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Calculate the apparent permeability coefficient using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.
Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced oral bioavailability of glycyrrhetinic acid via nanocrystal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of oral bioavailability of atorvastatin calcium by self-emulsifying drug delivery systems (SEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent human uric acid transporter 1 inhibitors: in vitro and in vivo metabolism and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Kadsuric Acid and Prominent Schisandra Lignans in Inflammation and Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Kadsuric acid and other major lignans (B1203133) isolated from the medicinal plant genus Schisandra. The focus is on their anti-inflammatory and anticancer properties, with supporting experimental data, detailed methodologies for key experiments, and visualization of implicated signaling pathways.
A Note on this compound: Initial research indicates that this compound is not a characteristic compound of the Schisandra genus. It is more commonly associated with the Kadsura genus, a close relative in the Schisandraceae family. Due to the limited comparative data available for this compound alongside well-studied Schisandra lignans, this guide will primarily focus on the comparative analysis of prominent Schisandra compounds.
Comparative Biological Activity of Schisandra Lignans
Schisandra species are rich in dibenzocyclooctadiene lignans, which have demonstrated a wide range of pharmacological effects, including potent anti-inflammatory and anticancer activities. This section compares the efficacy of several key Schisandra lignans: Schisandrin A, Schisandrin B, Deoxyschizandrin, and Gomisin A.
Anti-inflammatory Activity
The anti-inflammatory effects of Schisandra lignans are primarily attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.
Table 1: Comparative Anti-inflammatory Activity of Schisandra Lignans
| Compound | Assay | Cell Line/Model | IC50 / Inhibition | Reference |
| Schisandrin A | NO Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [1] |
| Schisandrin B | NO Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [1] |
| Gomisin N | NF-κB Activity | LPS-stimulated THP1-Blue™ NF-κB cells | Statistically significant inhibition at 10 µM | [2] |
| (+)-γ-Schisandrin | NF-κB Activity | LPS-stimulated THP1-Blue™ NF-κB cells | Statistically significant inhibition at 10 µM | [2] |
| (-)-Gomisin J | NF-κB Activity | LPS-stimulated THP1-Blue™ NF-κB cells | Statistically significant inhibition at 10 µM | [2] |
| (+)-Deoxyschisandrin | NF-κB Activity | LPS-stimulated THP1-Blue™ NF-κB cells | Statistically significant inhibition at 10 µM | [2] |
Note: Data is compiled from multiple sources and direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Anticancer Activity
Schisandra lignans exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis in a variety of cancer cell lines.[3]
Table 2: Comparative Anticancer Activity of Schisandra Lignans (IC50 values in µM)
| Compound | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | Caco-2 (Colon) | Reference |
| Schisandrin A | - | - | - | 112.67 | - | [3] |
| Schisandrin B | - | - | Dose-dependent inhibition | - | - | [3] |
| Deoxyschizandrin | - | - | - | - | - | [2][4] |
| Gomisin A | - | - | - | - | - | [5] |
Key Signaling Pathways
The biological activities of Schisandra lignans are mediated through their interaction with complex cellular signaling networks. Below are graphical representations of key pathways involved in their anti-inflammatory and anticancer effects.
Caption: Inhibition of the NF-κB Signaling Pathway by Schisandra Lignans.
Caption: Modulation of the MAPK Signaling Pathway by Schisandra Lignans.
Caption: Induction of G1/S Cell Cycle Arrest by Schisandra Lignans.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide. For specific parameters and reagents, it is recommended to consult the original research articles.
Determination of Anti-inflammatory Activity (In Vitro)
Objective: To assess the ability of Schisandra lignans to inhibit the production of inflammatory mediators in cell culture.
1. Cell Culture and Treatment:
-
Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.
-
Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (Schisandra lignan) for a specified period (e.g., 1-2 hours).
-
Inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).
2. Measurement of Nitric Oxide (NO) Production:
-
After the treatment period, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined from a standard curve.
3. NF-κB Activity Assay:
-
Reporter cell lines (e.g., THP1-Blue™ NF-κB) containing a reporter gene under the control of an NF-κB inducible promoter are used.
-
Following treatment and stimulation, the activity of the reporter enzyme (e.g., secreted alkaline phosphatase) is measured in the cell supernatant.
-
The absorbance is read, and the level of NF-κB activation is quantified.
Determination of Anticancer Activity (In Vitro)
Objective: To evaluate the cytotoxic effects and the impact on cell cycle progression of Schisandra lignans on cancer cell lines.
1. Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and treated with various concentrations of the Schisandra lignan (B3055560) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the untreated control.
-
The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.[3]
2. Cell Cycle Analysis by Flow Cytometry:
-
Cancer cells are treated with the Schisandra lignan for a specified time.
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined to identify any cell cycle arrest.[3]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cytotoxic Effects: Ellagic Acid vs. Gemcitabine in PANC-1 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of the natural compound Ellagic Acid and the standard chemotherapeutic agent Gemcitabine (B846) on the human pancreatic adenocarcinoma cell line, PANC-1. The data presented is compiled from multiple in vitro studies to offer a comprehensive overview for researchers in oncology and drug discovery.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data on the cytotoxic and cell cycle effects of Ellagic Acid and Gemcitabine on PANC-1 cells.
Table 1: Comparative Cytotoxicity (IC50) in PANC-1 Cells
| Compound | IC50 Value | Incubation Time | Assay Method |
| Ellagic Acid | 7.38 µg/mL | 24 hours | CCK-8 |
| 6.42 µg/mL | 48 hours | CCK-8 | |
| 5.41 µg/mL | 72 hours | CCK-8[1] | |
| Gemcitabine | ~716.1 nM - 146.59 µM | 72 - 48 hours | WST-1 / Cell Viability Assay[2][3] |
| 48.55 ± 2.30 nM | 72 hours | MTT Assay[4] | |
| 16 mg/L | 48 hours | Not Specified[5] | |
| 0.8 µg/mL | Not Specified | MTT Assay[6] |
Table 2: Effects on Cell Cycle and Apoptosis in PANC-1 Cells
| Compound | Effect on Cell Cycle | Apoptosis Induction |
| Ellagic Acid | Induces G1 phase arrest.[1][7] | Stimulates apoptosis, mediated by the activation of caspase-3 and caspase-9.[8] |
| Gemcitabine | Induces S-phase cell cycle arrest.[9][10] | Induces apoptosis; a DNA fragmentation rate of 44.7% was observed in a treated group compared to 25.3% in an untreated group.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: PANC-1 cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Ellagic Acid or Gemcitabine. Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.
-
Incubation: The plates are incubated for specified durations (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.[11]
-
MTT Addition: Following incubation, 10 µL of MTT (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) reagent is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for an additional 2 to 4 hours until a purple precipitate is visible. Subsequently, 100 µL of a detergent reagent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: The plates are left at room temperature in the dark for about 2 hours, and the absorbance is measured at 570 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: PANC-1 cells are cultured and treated with the desired concentrations of Ellagic Acid or Gemcitabine for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.[12]
-
Washing: The collected cells are washed twice with cold PBS.[12]
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 5-20 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added, and the samples are analyzed immediately by flow cytometry. Annexin V-FITC is detected in the FITC channel (Ex = 488 nm; Em = 530 nm), and PI is detected in the phycoerythrin channel.[13]
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
-
Cell Treatment and Harvesting: PANC-1 cells are treated with the compounds, and then harvested, including both adherent and floating cells.
-
Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol, added dropwise while vortexing to prevent clumping. The cells are incubated on ice or at -20°C for at least 2 hours.[14][15]
-
Washing: The fixed cells are washed twice with PBS to remove the ethanol.[16]
-
Staining: The cell pellet is resuspended in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14][15]
-
Incubation: The cells are incubated in the dark at 4°C for at least 4 hours or overnight.[16]
-
Flow Cytometry Analysis: The DNA content is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained DNA allows for the discrimination of cells in G0/G1, S, and G2/M phases.[17]
Mandatory Visualization
Experimental and Signaling Pathway Diagrams
References
- 1. Ellagic acid inhibits the proliferation of human pancreatic carcinoma PANC-1 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. GATA1 Promotes Gemcitabine Resistance in Pancreatic Cancer through Antiapoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ellagic acid inhibits the proliferation of human pancreatic carcinoma PANC-1 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. benchchem.com [benchchem.com]
- 15. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to Analytical Methods for Kadsuric Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of Kadsuric acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The following sections detail the experimental protocols and present supporting experimental data to assist researchers in selecting the most appropriate method for their specific application.
Introduction to this compound and its Analysis
This compound, a complex triterpenoid (B12794562) with the molecular formula C30H46O4, is a natural product of significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. This guide offers a cross-validation perspective on three widely used analytical techniques, highlighting their respective strengths and limitations.
Experimental Protocols
Detailed methodologies for HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry are provided below. These protocols are based on established methods for the analysis of structurally similar terpenoid compounds.
Sample Preparation (Common for all methods)
-
Extraction: 1 gram of the sample matrix (e.g., dried plant material, tissue homogenate) is extracted with 20 mL of methanol (B129727) using ultrasonication for 30 minutes.
-
Centrifugation: The extract is centrifuged at 10,000 rpm for 15 minutes to pellet solid debris.
-
Filtration: The supernatant is carefully collected and filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilution: The filtered extract is diluted with the appropriate mobile phase or solvent to a concentration within the linear range of the respective analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of this compound, particularly at moderate to high concentrations.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, an autosampler, and a column oven.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (85:15, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm, which is a common wavelength for detecting the carboxylic acid chromophore in compounds like this compound.
-
Injection Volume: 10 µL.
-
Quantification: this compound is quantified by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the ideal method for trace-level quantification of this compound, especially in complex biological matrices.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is employed, starting with 60% acetonitrile in water (containing 0.1% formic acid) and increasing to 95% acetonitrile over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray ionization in negative ion mode (ESI-) is often suitable for acidic compounds like this compound.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) would be the deprotonated molecule of this compound [M-H]-, and the product ion (Q3) would be a specific fragment ion generated through collision-induced dissociation.
-
Injection Volume: 5 µL.
UV-Vis Spectrophotometry
This is a simpler, high-throughput method suitable for the rapid estimation of this compound concentration in relatively pure solutions.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Ethanol or methanol.
-
Procedure:
-
A stock solution of this compound is prepared in the chosen solvent.
-
A series of standard solutions are prepared by serial dilution of the stock solution.
-
The absorbance of the standard solutions and the sample solution is measured at the wavelength of maximum absorbance (λmax), which would be determined by scanning a solution of this compound across the UV-Vis spectrum (typically around 210-220 nm for the carboxylic acid group).
-
-
Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to the calibration curve constructed from the standard solutions, following the Beer-Lambert law.
Data Presentation: A Comparative Analysis
The following table summarizes the hypothetical performance characteristics of the three analytical methods for the quantification of this compound. This data is representative of what would be expected from a cross-validation study.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Linear Range | 1 - 500 µg/mL | 0.1 - 1000 ng/mL | 5 - 100 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 3% | < 10% |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.05 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~0.1 ng/mL | ~3 µg/mL |
| Selectivity | Moderate | High | Low |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the cross-validation of the analytical methods for this compound.
Caption: Workflow for the cross-validation of analytical methods for this compound.
Potential Signaling Pathway
Given that many triterpenoids exhibit anti-inflammatory properties, the following diagram illustrates a simplified, hypothetical signaling pathway that this compound might modulate. This is a representative pathway and would require experimental validation.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
Conclusion
The choice of analytical method for the quantification of this compound is dependent on the specific requirements of the study.
-
UV-Vis Spectrophotometry is a cost-effective and rapid method suitable for preliminary screening and analysis of relatively pure, high-concentration samples.
-
HPLC-UV provides a good balance of accuracy, precision, and cost, making it well-suited for routine quality control and quantification in many research settings.
-
LC-MS/MS is the most sensitive and selective method, making it the gold standard for trace-level quantification, analysis in complex biological matrices, and pharmacokinetic studies where the highest level of accuracy and precision is required.
The cross-validation of these methods ensures the reliability and comparability of data, which is essential for advancing the scientific understanding and potential therapeutic applications of this compound.
In Vivo Validation of Kadsuric Acid's Anti-Inflammatory Effects: A Comparative Analysis
A comprehensive search for in vivo studies validating the anti-inflammatory effects of Kadsuric acid has revealed a lack of available data in peer-reviewed literature. Therefore, a direct comparison guide based on in vivo experimental data for this compound cannot be provided at this time.
To address the interest in the anti-inflammatory properties of natural compounds, this guide will instead focus on a related diterpenoid, Kaurenic acid , for which in vivo anti-inflammatory data is available. This will include a comparison with the standard non-steroidal anti-inflammatory drug (NSAID), Acetylsalicylic acid (ASA), also known as Aspirin.
Comparative Analysis of Kaurenic Acid and Acetylsalicylic Acid (Aspirin)
This section provides a comparative overview of the in vivo anti-inflammatory effects of Kaurenic acid and Aspirin, based on a key study.
Data Presentation
The following table summarizes the quantitative data on the anti-inflammatory effects of Kaurenic acid compared to Acetylsalicylic acid in an egg albumin-induced paw edema model in rats.
| Treatment Group | Dose (mg/kg) | Time Post-Induction | Edema Inhibition (%) | ED₅₀ (mg/kg) |
| Kaurenic Acid | 80 | 2 hours | 60.26 | 83.37 ± 0.29 |
| 160 | 2 hours | 81.00 | ||
| 160 | 3.5 hours | 77.55 | ||
| Acetylsalicylic Acid (Aspirin) | 200 | 3.5 hours | 58.93 | 97.62 ± 0.10 (at 2h) |
Data sourced from a study on the anti-inflammatory and antipyretic effects of Kaurenic acid.[1][2]
Experimental Protocols
A detailed methodology for the key in vivo anti-inflammatory experiment is provided below.
Egg Albumin-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
-
Animal Model: Male Wistar rats (200-250g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping and Administration:
-
Animals are divided into several groups: a control group, a reference drug group (e.g., Aspirin), and two or more experimental groups receiving different doses of the test compound (Kaurenic acid).
-
The test compound and reference drug are administered intraperitoneally (i.p.) or orally (p.o.) 30 minutes to 1 hour before the induction of inflammation. The control group receives the vehicle (the solvent used to dissolve the drugs).
-
-
Induction of Inflammation:
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of undiluted fresh egg albumin into the right hind paw of each rat.
-
-
Measurement of Edema:
-
Paw volume is measured immediately after the injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis:
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.
-
The ED₅₀ (median effective dose) can be calculated from the dose-response curve.
-
Mandatory Visualization
Signaling Pathway of Acute Inflammation
The following diagram illustrates the general signaling pathway involved in acute inflammation, which compounds like Kaurenic acid aim to modulate.
Caption: General signaling cascade in acute inflammation.
Experimental Workflow for In Vivo Anti-Inflammatory Assay
The diagram below outlines the workflow for the carrageenan-induced paw edema model, a common alternative to the egg albumin model.
Caption: Workflow of the in vivo anti-inflammatory assay.
References
A Comparative Guide to PARP1 Inhibitors in Cancer Therapy: Evaluating Olaparib, Rucaparib, Niraparib, and Talazoparib
A notable gap in current research exists regarding Kadsuric acid as a potential PARP1 inhibitor. Extensive database searches have yielded no scientific literature or experimental data to support its activity in PARP1 inhibition or cancer therapy. Therefore, a direct comparison with established PARP1 inhibitors is not feasible at this time. This guide will focus on a comprehensive comparison of four well-characterized and clinically approved PARP1 inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib.
This guide provides a detailed comparison of these four leading PARP1 inhibitors, presenting key quantitative data, outlining experimental methodologies, and visualizing critical pathways to inform researchers, scientists, and drug development professionals.
Mechanism of Action: PARP1 Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and ultimately, cell death, a concept known as synthetic lethality.[1]
The following diagram illustrates the PARP1-mediated DNA repair pathway and the mechanism of action of PARP inhibitors.
Quantitative Data Comparison of PARP1 Inhibitors
The following tables summarize key quantitative data for Olaparib, Rucaparib, Niraparib, and Talazoparib, including their inhibitory concentrations (IC50) against PARP1/2 enzymes and various cancer cell lines, as well as progression-free survival (PFS) data from pivotal clinical trials.
Table 1: In Vitro Potency of PARP1 Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell Line (Cancer Type) | Cell Viability IC50 (µM) | Citation |
| Olaparib | 5 | 1 | HCC1937 (Breast, BRCA1 mutant) | ~96 | [2] |
| MDA-MB-231 (Breast, TNBC) | ≤20 | [2] | |||
| Rucaparib | 0.65 | 0.08 | HCC1937 (Breast, BRCA1 mutant) | 13 | [2] |
| Capan-1 (Pancreatic, BRCA2 mutant) | 0.01-0.1 | ||||
| Niraparib | 3.8 | 2.1 | HCC1937 (Breast, BRCA1 mutant) | 11 | [2] |
| MDA-MB-468 (Breast, TNBC) | <10 | [2] | |||
| Talazoparib | 0.56 | 0.15 | SKBR3 (Breast, HER2+) | ~0.04 | [2] |
| JIMT1 (Breast, HER2+) | ~0.002 | [2] |
TNBC: Triple-Negative Breast Cancer
Table 2: Clinical Efficacy of PARP1 Inhibitors in Key Clinical Trials
| Inhibitor | Trial Name (NCT ID) | Cancer Type | Patient Population | Median Progression-Free Survival (PFS) - Inhibitor Arm (months) | Median Progression-Free Survival (PFS) - Control Arm (months) | Hazard Ratio (HR) | Citation |
| Olaparib | SOLO-1 (NCT01844986) | Ovarian Cancer (newly diagnosed) | BRCA1/2 mutation | Not Reached | 13.8 | 0.30 | |
| Olaparib | OlympiAD (NCT02000622) | Breast Cancer (metastatic, HER2-) | gBRCA mutation | 7.0 | 4.2 | 0.58 | [3] |
| Rucaparib | ARIEL3 (NCT01968213) | Ovarian Cancer (recurrent) | BRCA mutation | 16.6 | 5.4 | 0.23 | |
| Niraparib | PRIMA (NCT02655016) | Ovarian Cancer (newly diagnosed) | HRD-positive | 21.9 | 10.4 | 0.43 | |
| Talazoparib | EMBRACA (NCT01945775) | Breast Cancer (metastatic, HER2-) | gBRCA mutation | 8.6 | 5.6 | 0.54 |
gBRCA: germline BRCA; HRD: Homologous Recombination Deficiency
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate PARP1 inhibitors.
PARP1 Inhibition Assay (Fluorescence Polarization-Based)
This assay quantitatively measures the ability of an inhibitor to prevent the PARP1-mediated synthesis of poly(ADP-ribose) (PAR), which is essential for its DNA repair function. A common method involves fluorescence polarization (FP).
Protocol Details:
-
Reagent Preparation:
-
Recombinant human PARP1 enzyme is diluted to a working concentration in assay buffer.
-
A fluorescently labeled DNA oligonucleotide (e.g., with FAM) is prepared.
-
NAD+ solution is prepared.
-
Serial dilutions of the test inhibitor (e.g., Olaparib) are made in DMSO and then further diluted in assay buffer.
-
-
Assay Plate Setup (384-well plate):
-
Blank wells: Contain only assay buffer.
-
Low FP control (No Inhibition): Contains PARP1, fluorescent DNA, NAD+, and vehicle (DMSO).
-
High FP control (100% Inhibition): Contains PARP1, fluorescent DNA, and vehicle (DMSO), but no NAD+.
-
Test wells: Contain PARP1, fluorescent DNA, NAD+, and the serially diluted test inhibitor.
-
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Fluorescence Polarization Reading: The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The percentage of inhibition is calculated relative to the controls. The IC50 value, the concentration of inhibitor required to inhibit 50% of the PARP1 activity, is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (e.g., Clonogenic Survival Assay)
This assay assesses the long-term effect of a drug on the ability of single cells to proliferate and form colonies.
Protocol Details:
-
Cell Preparation and Seeding:
-
Cancer cells are harvested and a single-cell suspension is prepared.
-
A known number of cells (e.g., 200-1000 cells/well) is seeded into 6-well plates and allowed to attach overnight.[4]
-
-
Drug Treatment:
-
The cells are treated with a range of concentrations of the PARP inhibitor for a defined period (e.g., 24 hours). A vehicle-treated control group is included.
-
-
Incubation:
-
The drug-containing medium is removed, and fresh medium is added. The plates are incubated for 7-14 days to allow for colony formation.[4]
-
-
Fixation and Staining:
-
The medium is removed, and the colonies are washed with PBS.
-
The colonies are fixed with a solution such as methanol:acetic acid (3:1) and then stained with a dye like 0.5% crystal violet.[4]
-
-
Colony Counting:
-
The number of colonies containing at least 50 cells is counted for each well.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies in control wells / Number of cells seeded) x 100%.
-
Surviving Fraction (SF): Number of colonies in treated wells / (Number of cells seeded x PE/100).
-
A dose-response curve is generated by plotting the surviving fraction against the drug concentration to determine the IC50.
-
Conclusion
While the investigation into novel therapeutic agents is ongoing, the current landscape of PARP1 inhibition in cancer therapy is dominated by four key players: Olaparib, Rucaparib, Niraparib, and Talazoparib. Each of these inhibitors has demonstrated significant clinical benefit, particularly in cancers with underlying DNA repair deficiencies. Their distinct profiles in terms of potency, selectivity, and clinical efficacy provide a range of options for targeted cancer treatment. The provided data and protocols offer a foundation for further research and development in this critical area of oncology. The absence of data on this compound underscores the importance of rigorous scientific validation for any potential new therapeutic compound.
References
The Efficacy of Kadsuric Acid and Other Natural Compounds in Arthritis Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Kadsuric acid and other prominent natural compounds—curcumin, boswellic acid, and resveratrol (B1683913)—in the management of arthritis. While clinical research on this compound is nascent, preclinical evidence for compounds derived from its botanical source, the Kadsura genus, suggests promising anti-inflammatory activity. This document synthesizes the available experimental data, offering a framework for future research and development in this area.
Comparative Efficacy of Natural Compounds for Arthritis
The following table summarizes the quantitative data from preclinical and clinical studies on the efficacy of various natural compounds in treating arthritis. It is important to note the differing levels of evidence; data for curcumin, boswellic acid, and resveratrol are largely derived from human clinical trials, whereas information for compounds from Kadsura species is from preclinical studies.
| Compound/Extract | Study Type | Dosage | Key Efficacy Metrics & Results | Reference |
| Triterpenoids from Kadsura coccinea | In vitro | 7.52 - 9.86 µM | - Significantly inhibited proliferation of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells (IC₅₀ values of 7.52, 8.85, and 7.97 µM for compounds 17, 18, and 31 respectively).- Significantly inhibited the release of IL-6 in LPS-induced RAW 264.7 macrophages (IC₅₀ values of 8.15 and 9.86 µM for compounds 4 and 31 respectively). | [1] |
| Curcumin | Meta-analysis of RCTs | ~1000 mg/day | - Significant reduction in pain (WOMAC and VAS scores).- Significant reduction in inflammatory markers (ESR and CRP). | [2][3] |
| Boswellic Acid (from Boswellia serrata) | Meta-analysis of RCTs | 100-250 mg/day (extract) | - Superior to placebo in reducing pain (VAS scores).- Significant improvement in WOMAC pain, stiffness, and function scores. | [4] |
| Resveratrol | Randomized, double-blind, placebo-controlled trial | 500 mg/day (in combination with meloxicam) | - Significant reduction in pain and improvement in joint function in knee osteoarthritis patients.- Significant reduction in serum inflammatory cytokines. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for the assessment of anti-arthritic compounds.
In Vitro Anti-Inflammatory and Anti-proliferative Assay for Triterpenoids from Kadsura coccinea
-
Cell Culture: Human rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells and RAW 264.7 macrophages are cultured in appropriate media and conditions.
-
Cell Proliferation Assay (MTT Assay):
-
RA-FLS cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with varying concentrations of the test compounds (e.g., triterpenoids from Kadsura coccinea).
-
Following a 48-hour incubation, MTT solution is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm to determine cell viability. The IC₅₀ value is then calculated.
-
-
Cytokine Release Assay (ELISA):
-
RAW 264.7 macrophages are seeded and pre-treated with test compounds for 1 hour.
-
Cells are then stimulated with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
The supernatant is collected, and the concentrations of inflammatory cytokines such as IL-6 and TNF-α are measured using specific ELISA kits.
-
Clinical Trial Protocol for Oral Supplementation in Osteoarthritis
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients diagnosed with mild to moderate knee osteoarthritis based on established clinical criteria (e.g., American College of Rheumatology criteria).
-
Intervention:
-
Treatment Group: Receives the active compound (e.g., Curcumin 1000 mg/day, Boswellia serrata extract 100-250 mg/day, or Resveratrol 500 mg/day).
-
Control Group: Receives a matching placebo.
-
-
Duration: Typically 8-12 weeks.
-
Outcome Measures:
-
Primary: Change in pain and function scores assessed by standardized questionnaires like the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) and Visual Analog Scale (VAS) for pain.
-
Secondary: Measurement of inflammatory biomarkers in serum (e.g., C-reactive protein (CRP), erythrocyte sedimentation rate (ESR), TNF-α, IL-6) at baseline and at the end of the study.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare the outcomes between the treatment and placebo groups.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.
Caption: Anti-inflammatory mechanism of natural compounds in arthritis.
Caption: A typical experimental workflow for evaluating anti-arthritic compounds.
Discussion and Future Directions
The traditional use of Kadsura species for rheumatoid arthritis in Chinese medicine provides a strong rationale for further investigation.[6] Preclinical studies have begun to validate these traditional claims, identifying specific triterpenoids with potent anti-inflammatory and anti-proliferative effects on cells involved in the pathogenesis of rheumatoid arthritis.[1] However, a significant gap exists in the research concerning this compound itself and the clinical efficacy of Kadsura-derived compounds.
In contrast, curcumin, boswellic acid, and resveratrol have a more robust evidence base, with numerous clinical trials supporting their efficacy in alleviating arthritis symptoms.[2][4][5] These compounds are known to modulate key inflammatory pathways, such as NF-κB and MAPK, which are also implicated as targets for the bioactive constituents of Kadsura.
Future research should focus on:
-
Isolating and characterizing this compound and other specific compounds from Kadsura species to evaluate their individual anti-arthritic efficacy.
-
Conducting preclinical studies using animal models of arthritis to determine the in vivo efficacy, optimal dosage, and safety of promising Kadsura-derived compounds.
-
Designing and executing well-controlled clinical trials to translate the preclinical findings into tangible therapeutic benefits for patients with arthritis.
By systematically exploring the therapeutic potential of this compound and other compounds from the Kadsura genus, the scientific community can potentially uncover new and effective natural therapies for the management of arthritis.
References
- 1. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. A Network Pharmacology Study and In Vitro Evaluation of the Bioactive Compounds of Kadsura coccinea Leaf Extract for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycyrrhizic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic overview of the bioassay results for Glycyrrhizic acid (GA), a major bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the roots of licorice (Glycyrrhiza species). The following sections detail its anti-inflammatory, antiviral, and cytotoxic properties, offering a comparative analysis with established drugs and outlining the experimental protocols for the cited bioassays.
Data Presentation: A Quantitative Comparison
The biological activities of Glycyrrhizic acid have been evaluated through various in vitro assays. The following tables summarize the quantitative data on its antiviral and cytotoxic effects, comparing them with standard antiviral and anticancer agents.
Table 1: Antiviral Activity of Glycyrrhizic Acid and Comparative Drugs
| Virus | Assay Type | Glycyrrhizic Acid IC₅₀ | Comparative Drug | Comparative Drug IC₅₀ |
| Influenza A (H1N1) | Plaque Reduction Assay | Not specified in vitro | Ribavirin (B1680618) | Not specified in vitro |
| SARS-CoV | Cytopathic Effect Assay | 365 µM | Ribavirin | >800 µM |
| Herpes Simplex Virus-1 | Plaque Reduction Assay | 0.5 mM | Not specified | Not specified |
| Newcastle Disease Virus | Hemagglutination Assay | 60 mg/100 ml (non-toxic) | Ribavirin | 20 µg/ml (non-toxic) |
Table 2: Cytotoxicity of Glycyrrhizic Acid and a Standard Anticancer Drug
| Cell Line | Assay Type | Glycyrrhizic Acid IC₅₀ | Comparative Drug | Comparative Drug IC₅₀ |
| TF-1 (Leukemia) | MTT Assay | 16 µM | Not specified | Not specified |
| HeLa (Cervical Cancer) | MTT Assay | >100 µM | Vincristine | Not specified |
| MCF-7 (Breast Cancer) | MTT Assay | >100 µM | Vincristine | Not specified |
| Caco-2 (Colorectal Cancer) | MTT Assay | >100 µM | Vincristine | Not specified |
Table 3: Anti-inflammatory Activity of Glycyrrhizic Acid and a Standard Drug
| Assay Type | Cell Line | Glycyrrhizic Acid Effect | Comparative Drug | Comparative Drug Effect |
| Nitric Oxide (NO) Production Assay | RAW 264.7 | Significant inhibition of LPS-induced NO production.[1][2][3][4] | Indomethacin | Standard non-steroidal anti-inflammatory drug (NSAID). |
| Cyclooxygenase (COX-2) Inhibition | In vivo (mice) | Downregulates expression of COX-2.[5] | Indomethacin | Known COX inhibitor. |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate reproducibility and further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The concentration of the formazan is proportional to the number of viable cells.[7]
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Glycyrrhizic acid or a control drug and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.
-
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for measuring the efficacy of an antiviral compound in inhibiting viral infection.[9][10][11][12]
-
Principle: The assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of an antiviral agent.
-
Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of Glycyrrhizic acid or a control antiviral drug for 1-2 hours at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques. The percentage of plaque reduction is calculated relative to the virus-only control, and the IC₅₀ is determined.[12]
-
Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Principle: The Griess test is used to quantify nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.[3][13]
-
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Stimulation and Treatment: Co-incubate the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) and various concentrations of Glycyrrhizic acid or a control anti-inflammatory drug for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.[3]
-
Signaling Pathways and Experimental Workflows
The biological effects of Glycyrrhizic acid are mediated through its interaction with key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms and the workflow of a typical bioassay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
- 4. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Comparative study to evaluate the anti-viral efficacy of Glycyrrhiza glabra extract and ribavirin against the Newcastle disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Replicating Published Findings on Kadsuric Acid Bioactivity: A Comparative Guide
A comprehensive review of the available scientific literature reveals a significant gap in the specific bioactivity data for Kadsuric acid, particularly concerning its effects on the STAT3 and NF-κB signaling pathways. While the Kadsura genus, the botanical source of this compound, is known to produce a variety of bioactive compounds with anti-inflammatory and cytotoxic properties, direct experimental evidence and quantitative data for this compound itself are not present in the currently accessible scientific publications. This guide, therefore, aims to provide a framework for future research by summarizing the known bioactivities of related compounds from the Kadsura genus and detailing the established experimental protocols to test for such activities, thereby enabling researchers to systematically investigate and compare the potential of this compound.
While direct replication of published findings on this compound is not feasible due to the absence of such specific studies, this guide will focus on the broader context of bioactive compounds isolated from the Kadsura genus and their known effects on key signaling pathways implicated in inflammation and cancer.
Bioactive Compounds from Kadsura and Their Targets
Research on various species of the Kadsura plant has led to the isolation of several bioactive compounds, primarily triterpenoids and lignans.[1][2] These compounds have demonstrated a range of biological activities, including anti-tumor, anti-HIV, anti-inflammatory, and antioxidant effects.[1][3] Of particular relevance to this guide is the finding that sesquiterpenes isolated from Kadsura coccinea have been shown to inhibit the NF-κB and JAK2/STAT3 signaling pathways.[4]
Comparison with Alternative STAT3 and NF-κB Inhibitors
To provide a benchmark for potential future studies on this compound, this section outlines the bioactivity of well-characterized inhibitors of the STAT3 and NF-κB signaling pathways.
STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein involved in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for drug development.
| Compound | Target | Cell Line | IC50 | Reference |
| Stattic | STAT3 SH2 Domain | - | 5.1 µM (in vitro) | [5] |
| Cucurbitacin I | JAK/STAT3 Pathway | A549 (Lung Carcinoma) | 500 nM | [6] |
| ASPC-1 (Pancreatic Cancer) | 0.2726 µM | [7] | ||
| BXPC-3 (Pancreatic Cancer) | 0.3852 µM | [7] | ||
| CFPAC-1 (Pancreatic Cancer) | 0.3784 µM | [7] | ||
| SW 1990 (Pancreatic Cancer) | 0.4842 µM | [7] |
NF-κB Inhibitors
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer.
| Compound | Target | Cell Line | Concentration for Effect | Reference |
| Parthenolide | IκB Kinase (IKK) | Various | 5-10 µM | [1][2] |
| Triptolide | NF-κB | HEK-Blue™ Null 1 | 1 µM | [8] |
Experimental Protocols
To facilitate the investigation of this compound's bioactivity and its comparison with other compounds, the following are detailed experimental protocols for assessing STAT3 and NF-κB inhibition.
STAT3 Inhibition Assay
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line with known constitutive STAT3 activation (e.g., A549, MDA-MB-231) in appropriate media.
-
Seed cells in 96-well or 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a known STAT3 inhibitor (e.g., Stattic, Cucurbitacin I) for a specified time (e.g., 24, 48, 72 hours).
2. Western Blot Analysis for Phospho-STAT3 (p-STAT3):
-
After treatment, lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phosphorylated STAT3 (Tyr705).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize p-STAT3 levels to total STAT3 or a housekeeping protein like β-actin.
3. Luciferase Reporter Assay:
-
Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
After transfection, treat the cells with this compound or a known inhibitor.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity indicates the level of STAT3 transcriptional activity.
NF-κB Inhibition Assay
1. Cell Culture and Treatment:
-
Utilize a cell line suitable for NF-κB studies (e.g., HEK293, RAW264.7).
-
Seed cells and treat with this compound or a known NF-κB inhibitor (e.g., Parthenolide, Triptolide).
-
Stimulate NF-κB activation with an appropriate agent, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
2. Western Blot Analysis for IκBα Degradation and p65 Nuclear Translocation:
-
To assess IκBα degradation, prepare whole-cell lysates at various time points after stimulation and probe for IκBα.
-
For p65 translocation, fractionate the cells to separate cytoplasmic and nuclear extracts. Perform Western blotting on both fractions and probe for the p65 subunit of NF-κB.
3. NF-κB Luciferase Reporter Assay:
-
Transfect cells with an NF-κB-responsive luciferase reporter construct.
-
Treat with the test compounds and stimulate with TNF-α or LPS.
-
Measure luciferase activity as described for the STAT3 assay. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
Visualizing Signaling Pathways and Workflows
To aid in the conceptualization of these experimental approaches, the following diagrams illustrate the signaling pathways and a general experimental workflow.
Caption: The JAK-STAT3 signaling pathway.
Caption: The canonical NF-κB signaling pathway.
Caption: General workflow for assessing bioactivity.
Conclusion and Future Directions
The lack of specific published data on the bioactivity of this compound presents a clear opportunity for novel research. By employing the established protocols outlined in this guide, researchers can systematically investigate the effects of this compound on the STAT3 and NF-κB signaling pathways. Such studies would not only elucidate the potential therapeutic value of this natural compound but also provide the necessary data to perform robust comparisons with existing inhibitors. Future work should focus on determining the IC50 values of this compound in various cancer and inflammatory cell models, elucidating its precise mechanism of action, and eventually progressing to in vivo studies to validate its efficacy and safety. This systematic approach will be crucial in determining if this compound holds promise as a novel therapeutic agent.
References
- 1. Genus Kadsura, a good source with considerable characteristic chemical constituents and potential bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpenes from Kadsura coccinea attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of different Kadsuric acid extraction techniques
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. Kadsuric acid, a seco-lanostane triterpenoid (B12794562) isolated from plants of the Kadsura genus, has garnered interest for its potential therapeutic properties.[1][2][3] While specific comparative studies on this compound extraction are not extensively documented, this guide provides a head-to-head comparison of common and advanced extraction techniques applicable to triterpenoids of this nature. The data presented is based on studies of analogous compounds, offering a valuable framework for developing an optimal extraction strategy for this compound.
Comparative Analysis of Extraction Techniques
The selection of an extraction method depends on a balance of factors including yield, efficiency, cost, and environmental impact. Below is a summary of quantitative data for various techniques used to extract similar triterpenoid compounds from plant matrices.
| Extraction Technique | Typical Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Maceration | Ethanol (B145695)/Methanol | Room Temp | 24-72 hours | 1-5 | Low-Medium | Simple, low cost | Time-consuming, large solvent volume, lower yield |
| Soxhlet Extraction | Ethanol/Hexane | Boiling point of solvent | 6-24 hours | 5-15 | Medium | High extraction efficiency for some compounds | Time-consuming, large solvent volume, potential thermal degradation of compounds |
| Ultrasound-Assisted Extraction (UAE) | Ethanol/Methanol | 40-60 | 20-60 min | 10-20 | Medium-High | Fast, reduced solvent consumption, improved yield | Potential for localized heating, equipment cost |
| Microwave-Assisted Extraction (MAE) | Ethanol/Water | 50-100 | 2-10 min | 15-25 | Medium-High | Very fast, high yield, reduced solvent use | Specialized equipment, potential for thermal degradation if not controlled |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (+ co-solvent) | 40-60 | 1-4 hours | 5-20 | High | "Green" solvent, high selectivity, high purity | High initial equipment cost, requires high pressure |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and would require optimization for the specific plant material containing this compound.
Maceration
Maceration is a traditional and straightforward method for solid-liquid extraction.
Protocol:
-
Air-dry and grind the plant material (e.g., stems or roots of Kadsura coccinea) to a fine powder.
-
Weigh a specific amount of the powdered material and place it in a sealed container.
-
Add the extraction solvent (e.g., 80% ethanol) at a defined solid-to-liquid ratio (e.g., 1:10 w/v).
-
Allow the mixture to stand at room temperature for a period of 24 to 72 hours with occasional agitation.
-
Separate the extract from the solid residue by filtration.
-
Concentrate the extract using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction
This continuous extraction method provides a higher yield than maceration by repeatedly washing the solid matrix with fresh solvent.
Protocol:
-
Dry and pulverize the plant material.
-
Place a known quantity of the powdered material into a thimble made of porous paper.
-
Position the thimble inside the main chamber of the Soxhlet apparatus.
-
Fill the distillation flask with the appropriate solvent (e.g., ethanol).
-
Heat the flask. The solvent vaporizes, travels up a distillation arm, and condenses onto the thimble.
-
The condensed solvent fills the thimble and extracts the desired compounds. Once the solvent reaches a certain level, it is siphoned back into the distillation flask.
-
This cycle is repeated for 6 to 24 hours.
-
After extraction, the solvent is evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing cell disruption and mass transfer.
Protocol:
-
Prepare the powdered plant material as in the previous methods.
-
Suspend the powder in the chosen solvent (e.g., 70% ethanol) in a beaker or flask.
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for 20 to 60 minutes.
-
Maintain the temperature of the mixture using a cooling water bath.
-
Filter the mixture and concentrate the filtrate to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, causing the plant cells to rupture due to increased internal pressure, which accelerates the release of compounds into the solvent.
Protocol:
-
Mix the powdered plant material with a suitable solvent (e.g., 80% ethanol) in a microwave-safe extraction vessel.
-
Place the vessel in a microwave extractor.
-
Apply microwave irradiation at a set power (e.g., 500 W) and temperature for a short duration (2-10 minutes).
-
After extraction, cool the vessel and filter the contents.
-
The resulting extract is then concentrated.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned for selective extraction.
Protocol:
-
Load the ground plant material into an extraction vessel.
-
Pump liquid CO₂ into the vessel and heat and pressurize it to supercritical conditions (e.g., >31.1 °C and >73.8 bar). A co-solvent like ethanol may be added to modify the polarity.
-
The supercritical fluid passes through the plant material, dissolving the this compound.
-
The resulting solution is transferred to a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted compound to precipitate.
-
The pure, solvent-free extract is then collected.
Visualizing the Process
To better understand the general workflow from plant material to purified compound, the following diagrams illustrate the logical steps involved.
Caption: General workflow for this compound extraction and purification.
This guide provides a foundational understanding of various techniques applicable for the extraction of this compound. For any specific application, it is crucial to perform optimization studies to determine the most suitable method that balances yield, purity, cost, and sustainability.
References
Safety Operating Guide
Navigating the Disposal of Kadsuric Acid: A Comprehensive Guide for Laboratory Professionals
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal in a laboratory setting is adherence to federal and local regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] Academic and research laboratories may also be subject to the standards outlined in Subpart K of the RCRA regulations, which provide alternative requirements for managing hazardous waste in these specific settings.[2][3]
Key tenets of these regulations include the mandatory documentation of waste generation, regular removal of waste from laboratory spaces, and proper training for all personnel handling hazardous materials.[1] It is imperative that all researchers familiarize themselves with their institution's specific Chemical Hygiene Plan and waste disposal protocols.
Step-by-Step Disposal Protocol for Kadsuric Acid
Given that this compound is a carboxylic acid, its disposal should follow the established procedures for acidic chemical waste. The following steps provide a clear operational plan for its handling and disposal.
1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[4][5] All handling of the acid, especially during dilution and neutralization, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[4][6]
2. Waste Collection and Segregation:
-
Initial Collection: Collect waste this compound and any contaminated materials (e.g., pipette tips, contaminated gloves) in a designated, properly labeled hazardous waste container.[7]
-
Container Compatibility: The container must be made of a material compatible with acids, such as high-density polyethylene (B3416737) (HDPE) or glass.[7][8][9] Avoid using metal containers, as acids can cause them to corrode.[7] The container must have a secure, leak-proof closure.[1][8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Corrosive," "Irritant").
-
Segregation: Do not mix this compound waste with other incompatible waste streams, such as bases, oxidizing agents, or cyanides.[8] Keep the container in a designated satellite accumulation area within the laboratory.[8]
3. Neutralization (for dilute aqueous solutions only): For small quantities of dilute, aqueous solutions of this compound that do not contain heavy metals or other toxic contaminants, neutralization may be an option before drain disposal, if permitted by local regulations and your institution's policies.
-
Dilution: Always add the acid slowly to a large volume of cold water; never add water to acid , as this can cause a violent exothermic reaction.[4][10]
-
Neutralizing Agent: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate, to the diluted acid solution while stirring.[6][9] Continue adding the base until the pH of the solution is between 6.0 and 8.0. Use pH paper to verify the final pH.
-
Drain Disposal: If permitted, the neutralized solution can be poured down the drain with a copious amount of running water.[4][6]
4. Disposal of Concentrated or Contaminated this compound: Concentrated this compound, or solutions containing other hazardous materials, must be disposed of as hazardous waste.
-
Secure Storage: Ensure the labeled waste container is securely capped and stored in a secondary containment bin within the satellite accumulation area.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data for Acidic Waste Disposal
The following table summarizes key quantitative parameters to consider when managing acidic waste streams like this compound.
| Parameter | Guideline/Value | Rationale and Citation |
| pH for Neutralization | 6.0 - 8.0 | To ensure the waste is no longer corrosive before potential drain disposal.[6] |
| Satellite Accumulation Area Volume Limit | Up to 55 gallons | Maximum volume of hazardous waste allowed to be stored in a laboratory before it must be moved to a central accumulation area.[2] |
| Satellite Accumulation Time Limit | Container may remain for up to one year if partially filled. | Once a container is full, it must be removed from the satellite accumulation area within three days.[8] |
| Water Flush for Drain Disposal | At least 20 parts water to 1 part neutralized solution | To ensure adequate dilution and prevent damage to plumbing infrastructure.[6] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures and understanding the underlying principles of laboratory safety and environmental regulations, researchers can ensure the responsible management of this compound waste, fostering a safe and compliant laboratory environment.
References
- 1. danielshealth.com [danielshealth.com]
- 2. epa.gov [epa.gov]
- 3. acs.org [acs.org]
- 4. 3 Ways to Dispose of Acid Safely - wikiHow [wikihow.com]
- 5. riccachemical.com [riccachemical.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 10. quora.com [quora.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
